(Z)-2-Cyano-3-(p-tolyl)acrylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMAAVBAABUVMQ-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: (Z)-2-Cyano-3-(p-tolyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for (Z)-2-Cyano-3-(p-tolyl)acrylic acid is limited in publicly available literature. Much of the following information is based on the known properties of the more common (E)-isomer, general principles of organic chemistry, and data from structurally related compounds.
Core Chemical Properties
This compound, also known as (Z)-α-cyano-p-methylcinnamic acid, is an organic compound featuring a carboxylic acid group, a nitrile group, and a p-tolyl substituent attached to an acrylic acid backbone. The "(Z)" designation indicates that the p-tolyl group and the carboxylic acid group are on the same side of the carbon-carbon double bond.
Physicochemical Data
A summary of the available and estimated physicochemical data for this compound is presented in Table 1. Data for the more widely studied (E)-isomer is included for comparison.
| Property | This compound | (E)-2-Cyano-3-(p-tolyl)acrylic acid |
| Molecular Formula | C₁₁H₉NO₂ | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol | 187.19 g/mol |
| CAS Number | 1424390-73-7 (isomer unspecified) | 20374-48-5[1][2] |
| Appearance | Likely a solid | Solid |
| Melting Point | Not available | Data not consistently available |
| Boiling Point | Not available | Not available |
| Solubility | Expected to be soluble in polar organic solvents | Soluble in many organic solvents |
| pKa | Estimated to be around 2-3 | Estimated to be around 2-3 |
Synthesis and Purification
The primary synthetic route to 2-cyano-3-(p-tolyl)acrylic acid is the Knoevenagel condensation of p-tolualdehyde with cyanoacetic acid.[3][4][5] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[3]
General Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolualdehyde (1.0 eq) and cyanoacetic acid (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene, or pyridine).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product is then typically acidified with a dilute mineral acid (e.g., 1M HCl) to protonate the carboxylate, leading to the precipitation of the product.
-
Purification: The crude product, which is likely a mixture of (E) and (Z) isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).
Note on Stereoselectivity: The Knoevenagel condensation often favors the formation of the thermodynamically more stable (E)-isomer. To potentially increase the yield of the (Z)-isomer, photochemical isomerization of the (E)-isomer can be explored. This would involve dissolving the (E)-isomer in a suitable solvent and irradiating it with UV light of an appropriate wavelength. The resulting mixture of isomers would then require separation, for example, by column chromatography.
Caption: A general workflow for the synthesis and purification of this compound.
Spectroscopic and Analytical Data
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the AA'BB' system of the p-substituted benzene ring.
-
Vinylic Proton: A singlet for the vinylic proton. The chemical shift of this proton is a key differentiator between the (Z) and (E) isomers. In the (Z)-isomer, this proton is expected to be shielded compared to the (E)-isomer due to the anisotropic effect of the cis-carboxylic acid group, and thus should appear at a relatively upfield chemical shift.
-
Carboxylic Acid Proton: A broad singlet, typically at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
-
Methyl Protons: A singlet around δ 2.3-2.5 ppm for the tolyl methyl group.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal in the range of δ 165-175 ppm for the carboxylic acid carbonyl carbon.
-
Nitrile Carbon: A signal around δ 115-120 ppm for the cyano group carbon.
-
Olefinic Carbons: Two signals for the double bond carbons.
-
Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm).
-
Methyl Carbon: A signal around δ 20-25 ppm for the tolyl methyl group.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching.
-
C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹ for the nitrile group.
-
C=C Stretch: An absorption band in the region of 1620-1640 cm⁻¹ for the carbon-carbon double bond.
Mass Spectrometry
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 187.19). High-resolution mass spectrometry would confirm the elemental composition.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of CO₂, H₂O, and cleavage of the tolyl group.
Biological Activity and Potential Applications
The biological activities of 2-cyanoacrylic acid derivatives are diverse, with applications ranging from herbicides and antimicrobials to medical tissue adhesives.[6][7][8][9]
Tyrphostin Analogs and Kinase Inhibition
Structurally, this compound shares features with a class of compounds known as tyrphostins , which are known inhibitors of protein tyrosine kinases (PTKs).[10][11][12] For example, Tyrphostin AG17 is a well-studied inhibitor of the epidermal growth factor receptor (EGFR) kinase.[11][12][13] These compounds often feature a substituted benzylidene moiety linked to a malononitrile or cyanoacrylic acid derivative.
The inhibition of PTKs is a key mechanism in the development of anticancer and anti-inflammatory drugs. The general mechanism involves the binding of the inhibitor to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of tyrosine residues on substrate proteins. This blocks the downstream signaling cascades that regulate cell proliferation, differentiation, and survival.
Caption: A simplified diagram of the EGFR signaling pathway, a potential target for tyrphostin-like compounds.
Stability and Reactivity
-
Polymerization: Like other acrylic acid derivatives, this compound may be susceptible to polymerization, especially at elevated temperatures or in the presence of initiators.[14]
-
Isomerization: The (Z)-isomer is generally less thermodynamically stable than the (E)-isomer and may convert to the (E)-form upon heating or exposure to acidic or basic conditions.
-
Decarboxylation: At high temperatures, decarboxylation may occur.
-
Reactivity of Functional Groups: The carboxylic acid and nitrile groups can undergo their characteristic chemical transformations.
Conclusion
This compound is a compound of interest due to its structural similarity to biologically active molecules like tyrphostins. While specific experimental data for this isomer is not abundant, its properties can be inferred from related compounds. The Knoevenagel condensation provides a viable synthetic route, although achieving high selectivity for the (Z)-isomer may require specialized conditions or post-synthesis isomerization. Further research is needed to fully characterize this compound and explore its potential applications, particularly in the area of kinase inhibition for drug development.
References
- 1. 20374-48-5|(E)-2-Cyano-3-(p-tolyl)acrylic acid|BLD Pharm [bldpharm.com]
- 2. Page loading... [guidechem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tyrphostin AG-17 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. adooq.com [adooq.com]
- 14. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of (Z)-2-Cyano-3-(p-tolyl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (Z)-2-Cyano-3-(p-tolyl)acrylic acid, a valuable building block in organic synthesis and medicinal chemistry. This document details the synthetic protocol, purification methods, and comprehensive characterization data.
Introduction
This compound is an α,β-unsaturated carboxylic acid derivative. The presence of the cyano and carboxylic acid functionalities, along with the p-tolyl group, makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential biological activities. The specific (Z)-stereochemistry of the double bond is a critical feature that can significantly influence the biological and pharmacological properties of its derivatives. This guide focuses on the selective synthesis and rigorous characterization of the (Z)-isomer.
Synthesis of this compound
The synthesis of this compound is achieved via the Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, cyanoacetic acid, with a carbonyl compound, p-tolualdehyde. The stereochemical outcome of the Knoevenagel condensation can be influenced by the reaction conditions, including the choice of catalyst, solvent, and temperature. For the synthesis of the (Z)-isomer, specific conditions are required to favor its formation and subsequent isolation.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Technical Guide: Spectroscopic and Synthetic Profile of (Z)-2-Cyano-3-(p-tolyl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed experimental protocol for the synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid. Due to the limited availability of direct experimental data for the (Z)-isomer, this guide leverages established principles and data from analogous compounds to present a predictive yet scientifically grounded profile.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its structural analogue, (E)-2-Cyano-3-(p-tolyl)acrylic acid, and other related cyanoacrylic acid derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 10.0 - 12.0 | broad singlet | - |
| Olefinic-H | ~7.5 | singlet | - |
| Aromatic-H (ortho to acrylic) | ~7.8 | doublet | ~8.0 |
| Aromatic-H (meta to acrylic) | ~7.3 | doublet | ~8.0 |
| -CH₃ | ~2.4 | singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -COOH | ~165 |
| C=C (olefinic, Cα) | ~105 |
| C=C (olefinic, Cβ) | ~150 |
| -CN | ~115 |
| Aromatic C (quaternary, C1) | ~130 |
| Aromatic C (CH, C2/C6) | ~131 |
| Aromatic C (CH, C3/C5) | ~130 |
| Aromatic C (quaternary, C4) | ~143 |
| -CH₃ | ~22 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Strong |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic) | 2950 - 2850 | Medium |
| C≡N stretch (Nitrile) | ~2220 | Strong |
| C=O stretch (Carboxylic Acid) | ~1710 | Strong |
| C=C stretch (Olefinic) | ~1630 | Medium |
| C=C stretch (Aromatic) | ~1600, ~1490 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ | 187.06 |
| [M-OH]⁺ | 170.06 |
| [M-COOH]⁺ | 142.07 |
Table 5: Predicted UV-Vis Spectroscopic Data (in Ethanol)
| Transition | Predicted λmax (nm) |
| π → π* | ~280-290 |
It is important to note that the UV-Vis absorption maximum for (Z)-isomers of cinnamic acid derivatives is typically blue-shifted (occurs at a shorter wavelength) compared to the corresponding (E)-isomers due to steric hindrance that reduces planarity and conjugation.
Experimental Protocol: Synthesis via Knoevenagel Condensation
The synthesis of this compound can be achieved through a Knoevenagel condensation of p-tolualdehyde with cyanoacetic acid. The (Z)-isomer is often a minor product, and specific reaction conditions or subsequent isomerization steps may be required to enhance its yield.
Materials:
-
p-Tolualdehyde
-
Cyanoacetic acid
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for acidification)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolualdehyde (1 equivalent) and cyanoacetic acid (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add distilled water to the mixture until a precipitate forms.
-
Acidify the mixture to a pH of approximately 2-3 with dilute hydrochloric acid to ensure the precipitation of the carboxylic acid.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
The crude product will likely be a mixture of (E) and (Z) isomers. Purification and separation of the (Z)-isomer can be achieved by fractional crystallization or column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Biological Activity Context
While specific signaling pathways for this compound are not documented, the broader class of cyanoacrylates has been investigated for various biological activities. These include herbicidal, fungicidal, and antitumor properties[1]. Some cyanoacrylate derivatives are also used as tissue adhesives in medical applications, where their biocompatibility and degradation products are of key interest[2]. The biological effects are highly dependent on the specific chemical structure. Further research is required to elucidate any specific biological roles or mechanisms of action for this compound.
References
Biological Activity of (Z)-2-Cyano-3-(p-tolyl)acrylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of (Z)-2-Cyano-3-(p-tolyl)acrylic acid derivatives. The document focuses on their antimicrobial properties, presenting available quantitative data, detailed experimental methodologies, and the synthetic pathways employed for their preparation.
Executive Summary
This compound derivatives represent a class of organic compounds with demonstrated biological activities. Research has particularly highlighted their potential as antimicrobial agents. Structurally, these compounds belong to the broader family of α,β-unsaturated carbonyl compounds, which are known for their reactivity and diverse pharmacological effects. The key structural features include a cyano group and a p-tolyl group attached to an acrylic acid backbone. This guide synthesizes the current knowledge on these derivatives, with a focus on their antimicrobial efficacy.
Quantitative Biological Data
The antimicrobial activity of this compound derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The primary measure of efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below is for a series of 2-(3-(2-cyano-2-(p-tolylamino)vinyl)-1H-indol-1-yl)-N-arylacetamide derivatives, which are structurally related to the core topic and provide the most relevant available data.
Table 1: Antimicrobial Activity (MIC) of this compound Derivatives
| Compound | Target Organism | Type | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 5g | Staphylococcus aureus | Gram-positive Bacteria | 100 | Ampicillin | 100 |
| 5h | Staphylococcus aureus | Gram-positive Bacteria | 100 | Ampicillin | 100 |
| 5g | Bacillus subtilis | Gram-positive Bacteria | 100 | Ampicillin | 100 |
| 5h | Bacillus subtilis | Gram-positive Bacteria | 100 | Ampicillin | 100 |
| 5e | Pseudomonas aeruginosa | Gram-negative Bacteria | Moderately Effective | Streptomycin | 50 |
| 5g | Pseudomonas aeruginosa | Gram-negative Bacteria | Moderately Effective | Streptomycin | 50 |
| 5e | Escherichia coli | Gram-negative Bacteria | Moderately Effective | Streptomycin | 50 |
| 5g | Escherichia coli | Gram-negative Bacteria | Moderately Effective | Streptomycin | 50 |
| 5e | Fungal Strains | Fungi | 100 | Nystatin | 100 |
*Note: The source describes the activity as "moderately effective" in comparison to the standard, without providing a precise MIC value.[1]
Experimental Protocols
The following protocols are standard methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis: Knoevenagel Condensation
The synthesis of this compound and its derivatives is typically achieved through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (e.g., 2-cyanoacetamide) with a carbonyl compound (p-tolualdehyde).
General Procedure:
-
Equimolar amounts of p-tolualdehyde and a 2-cyanoacetic acid derivative (e.g., 2-cyanoacetamide) are dissolved in a suitable solvent, such as methanol or ethanol.
-
A catalytic amount of a weak base, commonly piperidine, is added to the reaction mixture.
-
The mixture is refluxed for a specified period, typically several hours, while the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent to yield the final this compound derivative.
Caption: Knoevenagel condensation for synthesis.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standard and widely accepted technique in microbiology.
Procedure:
-
Preparation of Stock Solutions: The test compounds and standard antimicrobial agents are dissolved in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.
-
Serial Dilutions: A series of two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate containing a sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculum Preparation: The test microorganisms are cultured overnight, and the suspension is adjusted to a standardized concentration (typically 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for MIC determination.
Potential Mechanism of Action and Signaling Pathways
The precise molecular targets and signaling pathways modulated by this compound derivatives have not been extensively elucidated in the available scientific literature. However, based on the known mechanisms of other cyanoacrylate compounds, a potential mode of action can be proposed.
Many α,β-unsaturated carbonyl compounds, including cyanoacrylates, are known to be Michael acceptors. This chemical property allows them to react with nucleophiles, such as the thiol groups of cysteine residues in proteins. By forming covalent adducts with key enzymes or proteins in microorganisms, they can disrupt essential cellular processes.
A plausible mechanism of antimicrobial action for these derivatives could involve the inhibition of crucial bacterial enzymes, leading to the disruption of metabolic pathways or cell wall synthesis. For instance, some studies on other cyanoacrylate derivatives suggest that they can induce the production of reactive oxygen species (ROS) in bacteria, leading to oxidative stress and cell death.[2]
It is important to note that this proposed mechanism is speculative for the specific this compound derivatives and requires further experimental validation.
Caption: Proposed mechanism of antimicrobial action.
Conclusion and Future Directions
This compound derivatives have demonstrated promising antimicrobial activity, with some compounds showing efficacy comparable to standard antibiotics against Gram-positive bacteria and fungi. The synthetic route via Knoevenagel condensation is well-established and allows for the generation of a diverse range of derivatives for further investigation.
Future research should focus on several key areas:
-
Elucidation of Mechanism of Action: Detailed studies are required to identify the specific molecular targets and signaling pathways affected by these compounds in microorganisms.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of different substituents on the aromatic ring and the acrylic acid moiety would help in optimizing the antimicrobial potency and selectivity.
-
Cytotoxicity and In Vivo Efficacy: Evaluation of the toxicity of these compounds against mammalian cell lines and their efficacy in animal models of infection are crucial steps for their potential development as therapeutic agents.
This technical guide provides a foundation for researchers and drug development professionals interested in the potential of this compound derivatives as a novel class of antimicrobial agents.
References
In Silico Modeling of (Z)-2-Cyano-3-(p-tolyl)acrylic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the in silico modeling of interactions involving (Z)-2-Cyano-3-(p-tolyl)acrylic acid and its analogs. While specific experimental data for this compound is limited, this document leverages extensive research on structurally similar 2-cyano-3-arylacrylic acid derivatives to present a comprehensive framework for computational analysis. These compounds have garnered significant interest as potential inhibitors of key protein targets in various signaling pathways implicated in cancer and other diseases. This guide outlines detailed methodologies for crucial in silico experiments, presents quantitative data in a structured format, and visualizes relevant signaling pathways and experimental workflows. The primary focus is on the interaction of this class of compounds with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two well-established targets for anticancer drug development.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, this section presents a compilation of representative data from in silico studies on analogous 2-cyano-3-arylacrylic acid derivatives and other inhibitors targeting VEGFR-2 and EGFR. This data is intended to provide a comparative baseline for researchers working with this class of compounds.
Table 1: Representative Molecular Docking and Binding Energy Data for VEGFR-2 Inhibitors
| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Free Energy (ΔG) (kcal/mol) | Key Interacting Residues | Reference Compound |
| Derivative 1 | VEGFR-2 | -9.8 | -45.2 | Cys919, Asp1046, Glu885 | Axitinib |
| Derivative 2 | VEGFR-2 | -9.5 | -43.8 | Cys919, Asp1046, Glu885 | Sorafenib |
| Derivative 3 | VEGFR-2 | -9.2 | -41.5 | Cys919, Asp1046, Glu885 | Sunitinib |
| Axitinib | VEGFR-2 | -10.1 | -48.9 | Cys919, Asp1046, Glu885 | - |
Table 2: Representative Molecular Docking and Binding Energy Data for EGFR Inhibitors
| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Free Energy (ΔG) (kcal/mol) | Key Interacting Residues | Reference Compound |
| Analog 1 | EGFR | -8.9 | -39.7 | Met793, Leu718, Asp855 | Erlotinib |
| Analog 2 | EGFR | -8.5 | -37.2 | Met793, Leu718, Asp855 | Gefitinib |
| Analog 3 | EGFR | -8.2 | -35.9 | Met793, Leu718, Asp855 | Lapatinib |
| Erlotinib | EGFR | -9.2 | -41.1 | Met793, Leu718, Asp855 | - |
Experimental Protocols
This section details the methodologies for key in silico experiments used to model the interactions of small molecules like this compound with their protein targets.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the binding mode and for virtual screening of compound libraries.
Protocol:
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein (e.g., VEGFR-2, PDB ID: 4AG8; EGFR, PDB ID: 1M17) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens and assign partial charges to the protein atoms using a force field (e.g., CHARMM, AMBER).
-
Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound or its analogs using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to perform the docking calculations.
-
Define the grid box dimensions to encompass the entire binding site.
-
Run the docking algorithm to generate a set of possible binding poses for the ligand.
-
The docking program will score and rank the poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify the most likely binding mode.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using molecular visualization software (e.g., PyMOL, VMD).
-
The docking score provides an estimation of the binding affinity.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.
Protocol:
-
System Preparation:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure for the protein-ligand complex.
-
Place the complex in a periodic box of a defined shape (e.g., cubic, dodecahedron).
-
Solvate the system by adding water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using a steepest descent or conjugate gradient algorithm.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Subsequently, equilibrate the system under constant pressure and temperature (NPT ensemble) to allow the system to reach the correct density. Position restraints are often applied to the protein and ligand heavy atoms during equilibration and gradually released.
-
-
Production Run:
-
Run the MD simulation for a specified length of time (e.g., 100 ns) without any restraints. The coordinates of the system are saved at regular intervals to generate a trajectory.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms to assess the stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.[1]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.[1]
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the MD trajectory.
-
Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds and other key interactions between the protein and the ligand.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of VEGFR-2 and EGFR, which are common targets for 2-cyano-3-arylacrylamide derivatives.
Caption: VEGFR-2 Signaling Pathway.
Caption: EGFR Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the in silico modeling of small molecule-protein interactions.
Caption: In Silico Modeling Workflow.
Conclusion
This technical guide provides a foundational understanding of the in silico methodologies applicable to the study of this compound and its analogs. By employing molecular docking and molecular dynamics simulations, researchers can gain significant insights into the binding modes, interaction energies, and dynamic behavior of these compounds with key protein targets like VEGFR-2 and EGFR. The protocols and data presented herein serve as a valuable resource for guiding future computational studies aimed at the discovery and optimization of novel therapeutic agents. While the lack of direct experimental data for the specific title compound necessitates the use of analogous data, the principles and workflows outlined are broadly applicable and provide a robust framework for in silico drug discovery efforts in this chemical space.
References
An In-depth Technical Guide on (Z)-2-Cyano-3-(p-tolyl)acrylic acid as a Knoevenagel Condensation Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a substituted cyanoacrylic acid synthesized via the Knoevenagel condensation. This class of molecules is of significant interest in medicinal chemistry and drug development due to their potential as covalent inhibitors of key signaling proteins, particularly kinases. The electrophilic nature of the α,β-unsaturated system, enhanced by the electron-withdrawing cyano and carboxylic acid groups, allows for targeted covalent modification of nucleophilic residues, such as cysteine, in the active sites of enzymes. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this compound, with a focus on its role as a Knoevenagel condensation product and its potential as a kinase inhibitor.
Introduction
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst.[1][2] The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.[1] When cyanoacetic acid is used as the active methylene compound, the product is a 2-cyanoacrylic acid derivative.
This compound incorporates a p-tolyl group, which can influence its steric and electronic properties, potentially affecting its biological activity and selectivity. The cyanoacrylic acid scaffold serves as a "warhead" for covalent inhibition, a strategy that has gained traction in drug discovery for its potential to achieve high potency and prolonged duration of action.[3] This guide details the synthesis of this compound and explores its potential mechanism of action in the context of kinase inhibition, a critical area in cancer and inflammation research.
Synthesis via Knoevenagel Condensation
The synthesis of this compound is achieved through the Knoevenagel condensation of p-tolualdehyde and cyanoacetic acid. The reaction is typically catalyzed by a weak base, such as piperidine or an amine, in a suitable solvent.[1][2]
Reaction Scheme
Caption: Knoevenagel condensation of p-tolualdehyde and cyanoacetic acid.
Experimental Protocol
The following is a representative experimental protocol based on general procedures for Knoevenagel condensations.[4]
Materials:
-
p-Tolualdehyde
-
Cyanoacetic acid
-
Piperidine
-
Acetonitrile
-
Hydrochloric acid (2M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolualdehyde (1.0 equivalent) and cyanoacetic acid (1.1 equivalents) in acetonitrile.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Acidify the reaction mixture with 2M hydrochloric acid to a pH of approximately 2.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the this compound.
Physicochemical and Spectroscopic Data
| Property | Representative Data |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 150-200 °C, dependent on purity and isomeric form. |
| ¹H NMR (CDCl₃, 400 MHz) | Expected chemical shifts (δ, ppm): 8.0-8.5 (s, 1H, vinylic CH), 7.2-7.8 (m, 4H, aromatic CH), 2.4 (s, 3H, CH₃), 10-12 (br s, 1H, COOH). The exact shift of the vinylic proton will be indicative of the Z/E stereochemistry. For a related compound, 2-(p-tolyl)acrylic acid, signals were observed at δ = 7.32-7.34 (m, 2H), 7.17-7.18 (m, 2H), 6.48 (s, 1H), 5.98 (s, 1H), 2.36 (s, 3H).[5] |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected chemical shifts (δ, ppm): 165-170 (COOH), 150-155 (C=CH), 140-145 (aromatic C-CH₃), 130-135 (aromatic CH), 128-130 (aromatic CH), 115-120 (CN), 100-105 (C-CN), 21-22 (CH₃). For 2-(p-tolyl)acrylic acid, signals were observed at δ = 171.74, 140.60, 138.43, 133.43, 129.52, 129.01, 128.65, 128.46, 126.99, 21.34.[5] |
| IR (KBr, cm⁻¹) | Expected characteristic peaks: 3200-2500 (br, O-H stretch of carboxylic acid), 2220 (C≡N stretch), 1700 (C=O stretch of carboxylic acid), 1620 (C=C stretch), 820 (p-substituted benzene). |
| Mass Spectrometry (ESI-MS) | Expected m/z: 188.06 [M+H]⁺, 210.04 [M+Na]⁺. |
Mechanism of Action in a Biological Context
Cyanoacrylic acid derivatives have emerged as promising candidates for the development of targeted covalent inhibitors. Their mode of action relies on the Michael addition reaction, where a nucleophilic residue from a biological target, typically a cysteine thiol group, attacks the electrophilic β-carbon of the α,β-unsaturated system.
Covalent Inhibition of Kinases
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6] Tyrosine kinase inhibitors (TKIs) are a major class of anti-cancer drugs.[7] Many TKIs are designed to compete with ATP at the enzyme's active site. Covalent TKIs, including those with a cyanoacrylamide warhead, can form a permanent bond with a non-catalytic cysteine residue near the ATP-binding site, leading to irreversible inhibition.[7]
Potential Targeting of the TAK1 Signaling Pathway
Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling molecule in the NF-κB and MAPK pathways, which are critical for cell survival and inflammation.[3] Inhibition of TAK1 is a promising strategy for cancer therapy. Several studies have shown that 2-cyanoacrylamide derivatives can act as potent TAK1 inhibitors.[3]
The proposed mechanism of inhibition involves the covalent modification of a cysteine residue in the active site of TAK1 by the cyanoacrylamide moiety of the inhibitor. This covalent bond formation blocks the kinase activity of TAK1, thereby inhibiting downstream signaling pathways that promote cancer cell survival.
Signaling Pathway Diagram: Inhibition of TAK1
The following diagram illustrates the general mechanism of TAK1 signaling and its inhibition by a 2-cyanoacrylamide-based inhibitor.
Caption: Inhibition of the TAK1 signaling pathway by a cyanoacrylamide-based covalent inhibitor.
Conclusion
This compound, a product of the Knoevenagel condensation, represents a class of compounds with significant potential in drug discovery. Its synthesis is straightforward, and its chemical structure is amenable to further modification to optimize potency and selectivity. The cyanoacrylamide scaffold acts as an effective Michael acceptor, enabling covalent inhibition of key enzymatic targets such as protein kinases. The potential for these compounds to inhibit signaling pathways critical for cancer cell survival, such as the TAK1 pathway, makes them attractive candidates for further investigation in the development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the synthesis and application of this promising class of molecules.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. rsc.org [rsc.org]
- 6. Tyrosine kinase inhibition: an approach to drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Navigating the Stability Landscape of (Z)-2-Cyano-3-(p-tolyl)acrylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a substituted α-cyanoacrylic acid, a class of compounds known for their utility as chemical intermediates and, in polymeric form, as adhesives. The stability of such molecules is a critical parameter in drug development and materials science, influencing storage, formulation, and in vivo performance. This technical guide consolidates the expected stability profile of this compound, outlines potential degradation pathways, and provides detailed experimental protocols for its stability assessment.
Predicted Physicochemical Properties and Stability Profile
The stability of this compound is dictated by the interplay of its functional groups: the carboxylic acid, the electron-withdrawing cyano group, the α,β-unsaturated system, and the p-tolyl substituent.
Table 1: Predicted Stability of this compound under Various Stress Conditions
| Stress Condition | Predicted Stability | Potential Degradation Products | Rationale/Supporting Evidence from Related Compounds |
| Acidic Hydrolysis | Likely susceptible to degradation, especially under strong acidic conditions and heat. | Hydrolysis of the nitrile to an amide and subsequently to a carboxylic acid. Isomerization to the more stable (E)-isomer. | Nitriles can be hydrolyzed to carboxylic acids under acidic conditions.[1][2][3] The α,β-unsaturation may also be susceptible to acid-catalyzed reactions. |
| Basic Hydrolysis | Highly susceptible to degradation. | Hydrolysis of the nitrile to a carboxylate salt. Potential for retro-Knoevenagel condensation. Polymerization. | Cyanoacrylates are known to undergo rapid anionic polymerization in the presence of weak bases.[4] Alkaline conditions facilitate the hydrolysis of the nitrile group.[3] |
| Oxidative Stress | Moderately stable, but the double bond may be susceptible to oxidation. | Epoxides, aldehydes, or carboxylic acids resulting from cleavage of the double bond. | The carbon-carbon double bond is a potential site for oxidative attack by agents like hydrogen peroxide. |
| Thermal Stress | Degradation is expected at elevated temperatures. | Decarboxylation, polymerization, and isomerization to the (E)-isomer. | Thermal degradation of poly(acrylic acid) involves dehydration and decarboxylation.[5] Cinnamic acid derivatives can undergo thermal isomerization. |
| Photostability | Likely susceptible to photodegradation, including isomerization and dimerization. | (E)-2-Cyano-3-(p-tolyl)acrylic acid, cyclobutane dimers. | Cinnamic acid and its derivatives are known to undergo photodimerization and photoisomerization upon exposure to UV light.[6][7][8] |
Potential Degradation Pathways
The key reactive sites in this compound suggest several potential degradation pathways under stress conditions.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound requires a series of forced degradation studies.
General Experimental Workflow
The following diagram outlines a typical workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
Detailed Methodologies
The following are detailed protocols for key forced degradation experiments, which should be optimized for the specific compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[9]
4.2.1. Acidic and Basic Hydrolysis
-
Objective: To assess the susceptibility of the compound to hydrolysis at different pH values.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For acidic hydrolysis, mix the stock solution with 0.1 M hydrochloric acid.
-
For basic hydrolysis, mix the stock solution with 0.1 M sodium hydroxide.
-
For neutral hydrolysis, mix the stock solution with purified water.
-
Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
4.2.2. Oxidative Degradation
-
Objective: To evaluate the compound's sensitivity to oxidation.
-
Procedure:
-
Prepare a stock solution of the compound as described above.
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Incubate the solution at room temperature.
-
Withdraw and analyze aliquots at specified time points.
-
4.2.3. Thermal Degradation
-
Objective: To determine the effect of elevated temperatures on the solid compound.
-
Procedure:
-
Place a known amount of the solid compound in a controlled temperature and humidity chamber.
-
Expose the sample to a temperature significantly higher than that for accelerated stability testing (e.g., 80°C).
-
At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
4.2.4. Photostability Testing
-
Objective: To assess the compound's stability when exposed to light.
-
Procedure:
-
Expose the solid compound and a solution of the compound to a light source that meets the requirements of ICH Q1B guidelines (a combination of visible and UV light).
-
Simultaneously, keep control samples in the dark.
-
After the specified exposure period, analyze both the exposed and control samples by HPLC.
-
Recommended Analytical Methods
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.
Table 2: Recommended Analytical Techniques for Stability Assessment
| Technique | Purpose | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) | To separate and quantify the parent compound and its degradation products. | Column: C18 reverse-phase. Mobile Phase: Gradient of an aqueous buffer (e.g., phosphate buffer with pH adjusted to suppress ionization) and an organic modifier (e.g., acetonitrile or methanol). Detection: UV spectrophotometry at the λmax of the compound. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify the molecular weights of degradation products. | Coupled with the HPLC system to obtain mass-to-charge ratios of eluting peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structures of isolated degradation products. | ¹H and ¹³C NMR of purified degradation products. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify changes in functional groups during degradation. | Analysis of solid samples or residues after stress testing. |
Conclusion
While specific stability data for this compound is not currently available, a comprehensive stability profile can be inferred from the behavior of related α-cyanoacrylic and cinnamic acid derivatives. The compound is predicted to be susceptible to degradation under hydrolytic (especially basic), thermal, and photolytic stress. The primary degradation pathways are likely to involve hydrolysis of the nitrile group, isomerization of the double bond, decarboxylation, and photodimerization. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to thoroughly evaluate the stability of this compound and to develop stable formulations and appropriate storage conditions. It is imperative that these general procedures are tailored and validated for this specific molecule to ensure accurate and reliable stability data.
References
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. resolvemass.ca [resolvemass.ca]
An In-depth Technical Guide to Determining the Solubility of (Z)-2-Cyano-3-(p-tolyl)acrylic acid in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a compound of interest in various research and development sectors. A fundamental physicochemical property governing its behavior in solution-based applications, such as formulation development and biological assays, is its solubility. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound in a range of common solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines detailed experimental protocols and data presentation frameworks to enable researchers to generate and structure their own solubility data. The guide includes a general experimental workflow, specific protocols for gravimetric and HPLC-based solubility determination, and a template for data summarization.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a lead compound is a critical parameter that influences its bioavailability, formulation, and efficacy. This compound, with its acrylic acid moiety, is anticipated to exhibit pH-dependent solubility in aqueous solutions and variable solubility in organic solvents based on polarity. Understanding its solubility profile is a prerequisite for its advancement in drug development and other chemical applications. This guide presents a structured approach to systematically determine and document the solubility of this compound.
General Experimental Workflow for Solubility Determination
A systematic approach to determining the solubility of a compound involves several key steps, from solvent selection to quantitative analysis. The following workflow can be adapted for the analysis of this compound.
Caption: A general workflow for the experimental determination of solubility.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Water (pH 7.4) | 25 | Data to be determined | Data to be determined | HPLC |
| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric |
| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric |
| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | HPLC |
| Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC |
Experimental Protocols
The following are detailed protocols for commonly used methods to determine the solubility of a solid compound in a liquid solvent.
Gravimetric Method for Organic Solvents
This method is suitable for determining solubility in volatile organic solvents where the solute is non-volatile.[1][2][3]
Objective: To determine the mass of this compound dissolved in a known volume of solvent by evaporating the solvent and weighing the residue.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone)
-
Scintillation vials or screw-cap test tubes
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed glass vials for evaporation
-
Vacuum oven or desiccator
Procedure:
-
Add an excess amount of solid this compound to a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Pipette a known volume (e.g., 5.0 mL) of the desired solvent into the vial.
-
Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check to ensure excess solid remains.
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a syringe fitted with a solvent-compatible filter to remove any particulate matter.
-
Dispense the filtered supernatant into a pre-weighed, clean, and dry glass vial.
-
Record the exact weight of the vial with the supernatant.
-
Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Once all the solvent has evaporated, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute. Repeat the drying and weighing process until a constant weight is achieved.[4]
-
The solubility is calculated as the mass of the dissolved solid per volume of the solvent.
HPLC Method for Aqueous and Organic Solvents
This method is highly accurate and can be used for a wide range of solvents, especially for aqueous solutions and when dealing with low solubilities.[5][6][7]
Objective: To determine the concentration of this compound in a saturated solution using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
This compound (solid)
-
Selected solvents (aqueous buffers, organic solvents)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
Procedure:
-
Preparation of Saturated Solution: Follow steps 1-6 from the Gravimetric Method protocol to obtain a clear, saturated solution.
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of lower concentrations.
-
-
HPLC Analysis:
-
Set up the HPLC system with an appropriate column and mobile phase. Given the aromatic and acidic nature of the compound, a reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point. The UV detector wavelength should be set to the absorbance maximum of the compound, which can be determined by a UV scan.
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Generate a calibration curve by plotting peak area versus concentration.
-
-
Sample Analysis:
-
Take a precise aliquot of the filtered saturated solution and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This concentration is the solubility.
-
Hypothetical Signaling Pathway Involvement
While the specific biological targets and signaling pathways of this compound are not defined in the literature, compounds with similar structural motifs (cyanoacrylic acids) have been investigated as inhibitors of various enzymes and cellular processes. For illustrative purposes, the following diagram depicts a hypothetical signaling pathway where such a compound might act as an inhibitor of a protein kinase.
Caption: A hypothetical signaling cascade where the compound acts as an inhibitor.
This guide provides a comprehensive framework for researchers to systematically determine the solubility of this compound. By following the outlined protocols and utilizing the provided templates, consistent and reliable solubility data can be generated, which is essential for the continued development and application of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. moodle.uoh.edu.iq [moodle.uoh.edu.iq]
- 5. lcms.cz [lcms.cz]
- 6. HPLC Analysis of Acrylic Acid Derivatives on Discovery® Zr-Carbon application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 7. waters.com [waters.com]
Methodological & Application
Protocol for the Synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid
Application Note
Introduction
(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a substituted acrylic acid derivative with potential applications in organic synthesis and materials science. Its structure, featuring a cyano group and a tolyl moiety conjugated to an acrylic acid backbone, makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers. The specific (Z)-geometry of the double bond can influence the stereochemical outcome of subsequent reactions and the properties of resulting materials. This document provides a detailed protocol for the synthesis of this compound via the Knoevenagel condensation, a reliable method for the formation of carbon-carbon double bonds.
Principle of the Method
The synthesis of this compound is achieved through the Knoevenagel condensation of p-tolualdehyde and cyanoacetic acid. The reaction is catalyzed by a weak organic base, such as piperidine. The mechanism involves the deprotonation of the active methylene group of cyanoacetic acid by the catalyst to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of p-tolualdehyde. The resulting aldol addition product subsequently undergoes dehydration to yield the α,β-unsaturated product. While the Knoevenagel condensation can produce a mixture of (E) and (Z) isomers, the (Z)-isomer can be favored under thermodynamic control, often achieved through longer reaction times or specific workup procedures, as it can be the more stable isomer.[1]
Experimental Protocol
Materials and Equipment
-
p-Tolualdehyde (C₈H₈O)
-
Cyanoacetic acid (C₃H₃NO₂)
-
Piperidine (C₅H₁₁N)
-
Ethanol (C₂H₅OH), absolute
-
Hydrochloric acid (HCl), 2M
-
Distilled water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and flask
-
Filter paper
-
Beakers and graduated cylinders
-
pH paper or pH meter
-
Melting point apparatus
-
Infrared (IR) spectrometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of cyanoacetic acid in 30 mL of absolute ethanol.
-
Addition of Reactants: To this solution, add 6.0 g of p-tolualdehyde followed by 1.0 mL of piperidine.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate of the product should form. For complete precipitation, the flask can be cooled further in an ice bath for 30 minutes.
-
Isolation of the Product: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Purification:
-
Suspend the crude product in 50 mL of distilled water.
-
Slowly add 2M hydrochloric acid dropwise while stirring until the pH of the solution is acidic (pH ~2-3). This step ensures the complete protonation of the carboxylic acid.
-
Collect the purified product by vacuum filtration, wash thoroughly with cold distilled water, and dry in a vacuum oven at 60 °C to a constant weight.
-
Data Presentation
| Parameter | Expected Value |
| Chemical Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Physical Appearance | White to off-white crystalline solid |
| Melting Point | Not explicitly found for (Z)-isomer. Expected to be distinct from (E)-isomer. |
| Yield | Typical yields for Knoevenagel condensations of this type are in the range of 70-90%. |
| Infrared (IR) Data (cm⁻¹) | Expected characteristic peaks:~3300-2500 (O-H stretch, carboxylic acid)~2220 (C≡N stretch)~1700 (C=O stretch, carboxylic acid)~1600 (C=C stretch) |
| ¹H NMR Data (CDCl₃, δ ppm) | Expected characteristic peaks:~8.0-8.2 (1H, s, vinylic proton)~7.8-7.9 (2H, d, aromatic protons)~7.2-7.3 (2H, d, aromatic protons)~2.4 (3H, s, methyl protons)~10-12 (1H, br s, carboxylic acid proton) |
| ¹³C NMR Data (CDCl₃, δ ppm) | Expected characteristic peaks:~165-170 (C=O)~150-155 (Ar-C=)~140-145 (Ar-C-CH₃)~130-135 (Ar-CH)~128-130 (Ar-CH)~115-120 (C≡N)~100-105 (=C-CN)~21-22 (CH₃) |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
High-Yield Synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the high-yield synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic route is the Knoevenagel condensation of p-tolualdehyde and cyanoacetic acid. This application note outlines various catalytic systems and reaction conditions to favor the formation of the desired (Z)-isomer, which is often the kinetic product and can possess distinct biological activities compared to its (E)-isomer counterpart. While the (E)-isomer is frequently the thermodynamically favored product in many standard Knoevenagel condensations, careful selection of catalysts and reaction conditions can enhance the yield of the (Z)-isomer. This protocol also includes methods for the characterization of the final product and a summary of quantitative data.
Introduction
α,β-Unsaturated cyanoacrylic acids are important intermediates in the synthesis of a wide range of biologically active molecules and functional polymers. The geometric isomerism of the double bond ((Z) or (E)) can significantly influence the pharmacological and material properties of the final products. This compound, in particular, is a precursor for various heterocyclic compounds and has potential applications in drug development due to the structural motifs it can generate. The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is the most common method for the synthesis of these compounds. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. This protocol details a method optimized for the high-yield synthesis of the (Z)-isomer.
Synthesis of this compound
The synthesis of this compound is achieved via the Knoevenagel condensation of p-tolualdehyde with cyanoacetic acid. Several catalytic systems can be employed to promote this reaction, with varying degrees of stereoselectivity. Below are protocols for different catalytic approaches.
Table 1: Overview of Catalytic Systems for Knoevenagel Condensation
| Catalyst System | Solvent | Temperature (°C) | Typical Yields | Stereoselectivity | Reference |
| Piperidine | Acetonitrile | Reflux | Good to Excellent | Mixture of isomers, optimization needed for (Z) | General Knoevenagel protocols |
| Ammonium Acetate | Toluene | Reflux | Good | Often favors (E)-isomer | General Knoevenagel protocols |
| [Bmim][OAc] (Ionic Liquid) | Water | Room Temperature | High | Potentially tunable | Greener synthesis protocols[1] |
| Diisopropylethylammonium acetate (DIPEAc) | Dichloromethane | Room Temperature | High | Reported for esters, adaptable for acids[2][3] | Improved Knoevenagel protocols[2][3] |
Experimental Protocols
Protocol 1: Piperidine Catalyzed Synthesis in Acetonitrile
This protocol is a standard method for Knoevenagel condensation and can be optimized to favor the (Z)-isomer, often by using shorter reaction times to isolate the kinetic product.
Materials:
-
p-Tolualdehyde (1.0 eq)
-
Cyanoacetic acid (1.1 eq)
-
Piperidine (0.1 eq)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of p-tolualdehyde in anhydrous acetonitrile, add cyanoacetic acid.
-
Add piperidine dropwise to the mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Note: Shorter reaction times may favor the formation of the (Z)-isomer. The Z/E ratio should be determined by ¹H NMR analysis of the crude product.
Protocol 2: Ionic Liquid [Bmim][OAc] Catalyzed Synthesis in Water
This protocol offers a greener alternative with the potential for high yields and catalyst recycling.[1]
Materials:
-
p-Tolualdehyde (1.0 eq)
-
Cyanoacetic acid (1.1 eq)
-
1-Butyl-3-methylimidazolium acetate ([Bmim][OAc]) (20 mol%)
-
Water
-
Ethyl acetate
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve p-tolualdehyde and cyanoacetic acid in water.
-
Add [Bmim][OAc] to the mixture and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.
-
Upon completion, acidify the reaction mixture with 1 M HCl to precipitate the product.
-
Filter the solid product and wash with cold water.
-
The aqueous filtrate containing the ionic liquid can be concentrated and reused.
-
The crude product can be further purified by recrystallization.
Characterization Data
The characterization of the (Z) and (E) isomers is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the vinylic proton is a key indicator of the stereochemistry.
Table 2: Expected Spectroscopic Data for 2-Cyano-3-(p-tolyl)acrylic acid
| Isomer | ¹H NMR (δ, ppm) - Vinylic Proton | ¹³C NMR (δ, ppm) - Key Signals | IR (cm⁻¹) - Key Absorptions |
| (Z)-isomer | Typically upfield (lower δ) compared to the (E)-isomer | Distinct shifts for the vinylic carbon and the carboxyl carbon compared to the (E)-isomer | ~2220 (C≡N), ~1700 (C=O), ~1600 (C=C) |
| (E)-isomer | Typically downfield (higher δ) compared to the (Z)-isomer | Distinct shifts for the vinylic carbon and the carboxyl carbon compared to the (Z)-isomer | ~2220 (C≡N), ~1700 (C=O), ~1600 (C=C) |
Note: Precise chemical shifts can vary depending on the solvent and concentration. It is crucial to compare the obtained spectra with literature data for analogous compounds to confirm the stereochemistry.
Logical Workflow and Diagrams
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis and characterization of this compound.
Diagram 2: Relationship between Isomers
References
Application Notes and Protocols for (Z)-2-Cyano-3-(p-tolyl)acrylic acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a small molecule belonging to the class of α,β-unsaturated carboxylic acids. Its structural features, particularly the cyano and acrylic acid moieties, suggest potential activity as an enzyme inhibitor. Compounds with similar structures, such as tyrphostins, have been identified as potent inhibitors of protein tyrosine kinases (PTKs), which are critical mediators of cellular signaling pathways.[1][2] Dysregulation of these pathways is implicated in numerous diseases, including cancer, making PTKs attractive targets for therapeutic intervention.[2]
These application notes provide a comprehensive guide for researchers interested in evaluating the inhibitory potential of this compound against a representative protein tyrosine kinase. The following sections detail the necessary materials, step-by-step protocols for conducting enzyme inhibition assays, and methods for data analysis.
Potential Enzyme Targets and Mechanism of Action
Given its structural similarity to known tyrosine kinase inhibitors (TKIs), a plausible hypothesis is that this compound may act as a competitive inhibitor at the ATP-binding site of a protein tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR).[2][3] TKIs function by blocking the phosphorylation of tyrosine residues on substrate proteins, thereby interrupting downstream signaling cascades that regulate cell proliferation, differentiation, and survival.[2] The proposed mechanism involves the inhibitor molecule occupying the active site of the enzyme, preventing the binding of ATP and subsequent phosphate transfer.
Hypothetical Signaling Pathway Affected by this compound
References
- 1. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
Application of (Z)-2-Cyano-3-(p-tolyl)acrylic Acid in Medicinal Chemistry
Introduction
(Z)-2-Cyano-3-(p-tolyl)acrylic acid belongs to the class of 2-cyano-3-arylacrylic acid derivatives, a scaffold that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. These compounds are characterized by a vinyl group substituted with a cyano and a carboxylic acid group, which are known to participate in various biological interactions. The presence of the p-tolyl group further influences the molecule's steric and electronic properties, potentially modulating its biological profile. While extensive data on the specific isomer this compound is limited in publicly available literature, research on structurally related 2-cyanoacrylamide and 2-cyano-3-arylacrylic acid derivatives has revealed promising potential in oncology and inflammatory diseases. This document provides an overview of the potential applications, mechanisms of action, and relevant experimental protocols based on the activities of these closely related analogs.
Potential Therapeutic Applications
Research into derivatives of 2-cyano-3-arylacrylic acid suggests several potential therapeutic applications, primarily in the fields of oncology and anti-inflammatory research.
Anticancer Activity
Numerous 2-cyano-3-arylacrylonitrile and 2-cyanoacrylamide derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
Another significant anticancer mechanism identified for this class of compounds is the inhibition of Transforming growth factor beta-activated kinase 1 (TAK1). TAK1 is a key signaling molecule in the NF-κB and MAPK pathways, which are crucial for cancer cell survival and proliferation. Inhibition of TAK1 can lead to the induction of apoptosis in cancer cells.
Anti-inflammatory Activity
The demonstrated inhibition of the TAK1/NF-κB signaling pathway also points to the potential of this compound and its analogs as anti-inflammatory agents. The NF-κB pathway is a central mediator of inflammatory responses, and its inhibition can reduce the production of pro-inflammatory cytokines.
Quantitative Data on Related Compounds
The following tables summarize the biological activity of representative 2-cyano-3-arylacrylic acid derivatives. It is important to note that these are analogous compounds, and the activity of this compound itself may vary.
Table 1: Anticancer Activity of 2-Cyano-3-arylacrylamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-2-cyano-3-(het)arylacrylamide 5 | MCF7 (Breast) | 61.2 µg/mL | [1] |
| (E)-2-cyano-3-(het)arylacrylamide 10 | MCF7 (Breast) | 66.4 µg/mL | [1] |
| (E)-2-cyano-3-(het)arylacrylamide 14 | MCF7 (Breast) | 55.3 µg/mL | [1] |
| p-toluidino derivative 3d | HeLa (Cervical) | 0.030 | [2] |
| p-toluidino derivative 3d | A549 (Lung) | 0.043 | [2] |
| p-toluidino derivative 3d | HT-29 (Colon) | 0.032 | [2] |
Table 2: Enzyme Inhibition Activity of 2-Cyanoacrylamide Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| Imidazopyridine derivative 13h | TAK1 | 27 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the evaluation of this compound and its analogs.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (or analog) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% (v/v).
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: Tubulin Polymerization Inhibition Assay
Objective: To assess the inhibitory effect of the test compound on tubulin polymerization in a cell-free system.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound (or analog) stock solution in DMSO
-
Paclitaxel (positive control for polymerization)
-
Colchicine or Vinblastine (positive control for inhibition)
-
96-well assay plates (half-area, clear bottom)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer. Keep on ice.
-
Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include positive and negative controls.
-
Add the tubulin reaction mixture to the wells.
-
Place the plate in the microplate reader and allow it to equilibrate to 37°C.
-
Initiate polymerization by adding GTP to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C.
-
The increase in absorbance corresponds to the rate of tubulin polymerization.
-
Analyze the polymerization curves to determine the effect of the compound. Calculate the IC50 value for the inhibition of polymerization.
Protocol 3: TAK1 Kinase Inhibition Assay
Objective: To measure the inhibitory activity of the test compound against TAK1 kinase.
Materials:
-
Recombinant active TAK1/TAB1 enzyme complex
-
Kinase buffer
-
ATP
-
Substrate (e.g., a peptide substrate for TAK1)
-
This compound (or analog) stock solution in DMSO
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
White, 96-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the test compound, TAK1/TAB1 enzyme, and substrate to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions. This is typically a luminescence-based reading.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound derivatives in medicinal chemistry.
Caption: General synthetic route to this compound.
Caption: Workflow for the in vitro evaluation of test compounds.
Caption: Postulated mechanism of action via inhibition of the TAK1/NF-κB pathway.
References
(Z)-2-Cyano-3-(p-tolyl)acrylic Acid: A Versatile Building Block in Organic Synthesis
(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a valuable bifunctional building block in organic synthesis, featuring a carboxylic acid, a nitrile group, and a carbon-carbon double bond. This arrangement of functional groups allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules of interest to researchers in medicinal chemistry and materials science.
This compound is typically synthesized via the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. The reaction involves the condensation of p-tolualdehyde with cyanoacetic acid, usually in the presence of a weak base catalyst such as piperidine.
Synthesis of this compound
The standard laboratory synthesis of this compound is achieved through the Knoevenagel condensation. This reaction provides a straightforward and efficient route to the desired product.
Reaction Scheme
Caption: Knoevenagel condensation for the synthesis of this compound.
Experimental Protocol
A detailed experimental protocol for the synthesis of this compound via Knoevenagel condensation is provided below. This protocol is based on established procedures for similar compounds.[1][2]
Materials:
-
p-Tolualdehyde
-
Cyanoacetic acid
-
Piperidine
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Beakers
-
pH paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolualdehyde (1.0 eq) and cyanoacetic acid (1.0 eq) in ethanol.
-
To this solution, add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add the reaction mixture to a beaker containing ice-cold water while stirring.
-
Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2-3.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove any remaining impurities.
-
Dry the product, for example, in a desiccator over a suitable drying agent.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Characterization Data
The following table summarizes the key characterization data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available in searched literature. |
| ¹H NMR (DMSO-d₆) | Data not available in searched literature. |
| ¹³C NMR (DMSO-d₆) | Data not available in searched literature. |
| IR (KBr, cm⁻¹) | Data not available in searched literature. |
| Yield | Typically high for Knoevenagel condensations. |
Note: Specific quantitative data for yield, melting point, and detailed NMR and IR spectra for this compound were not explicitly found in the searched literature. The data for similar compounds suggests that the yield is generally high.
Applications in Organic Synthesis
This compound is a versatile intermediate for the synthesis of a variety of heterocyclic compounds. The presence of the nitrile, carboxylic acid, and the activated double bond allows for various subsequent reactions.
Synthesis of Pyridine Derivatives
The cyanoacrylic acid moiety can be utilized in the synthesis of highly substituted pyridine derivatives through multi-component reactions. For instance, in a reaction with a malononitrile dimer and an amine, it can lead to the formation of functionalized pyridines.
Synthesis of Pyran and Chromene Derivatives
The activated double bond in this compound makes it a good Michael acceptor. This reactivity can be exploited in reactions with 1,3-dicarbonyl compounds or other suitable nucleophiles to construct pyran and chromene ring systems.
General Reactivity and Synthetic Potential
The workflow for utilizing this compound as a building block in organic synthesis can be summarized as follows:
Caption: Synthetic utility of this compound.
The diverse reactivity of this building block makes it a valuable tool for synthetic chemists aiming to construct complex molecular architectures with potential applications in drug discovery and materials science. Further exploration of its reactivity is likely to uncover new synthetic methodologies and lead to the discovery of novel compounds with interesting biological and physical properties.
References
Application Notes and Protocols for Cell-Based Assays Using (Z)-2-Cyano-3-(p-tolyl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a small molecule inhibitor belonging to the cyanoacrylic acid class of compounds. This class has shown potential in targeting various cellular signaling pathways, particularly those involved in cell proliferation and inflammation. Structurally similar compounds, such as Tyrphostin AG 490, have been identified as potent inhibitors of Janus kinases (JAKs) and the Epidermal Growth Factor Receptor (EGFR), which are key components of the JAK/STAT signaling pathway.[1][2][3][4] This pathway is crucial for transmitting signals from extracellular cytokines and growth factors to the cell nucleus, leading to the transcription of genes involved in immunity, cell growth, and differentiation. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancers and autoimmune disorders.[2][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a variety of cell-based assays to investigate its potential as a modulator of the JAK/STAT pathway and its downstream cellular effects.
Data Presentation
The following tables summarize the inhibitory activities of a structurally related compound, Tyrphostin AG 490, which can serve as a reference for designing experiments with this compound.
Table 1: Inhibitory Concentration (IC50) of Tyrphostin AG 490 Against Various Kinases
| Kinase | IC50 Value | Reference |
| JAK2 | 10 µM | [1] |
| JAK3 | 20 µM | [1] |
| EGFR | 0.1 - 2 µM | [1][4] |
| ErbB2 | 13.5 µM | [1] |
Table 2: Effective Concentrations of Tyrphostin AG 490 in Cell-Based Assays
| Assay | Cell Line | Concentration | Effect | Reference |
| T-cell Proliferation | Human T-cells | 25 µM (IC50) | Inhibition of IL-2 mediated proliferation | [2] |
| Apoptosis Induction | Mycosis Fungoides tumor cells | 20 - 75 µM (IC50) | Inhibition of spontaneous and IL-2 induced growth | [4] |
| Osteoclastogenesis Inhibition | RAW264.7 cells | 5 - 50 µM | Suppression of RANKL-induced osteoclastogenesis | |
| STAT3 Phosphorylation Inhibition | Colorectal cell line SW480 | Not specified | Inhibition of STAT3 phosphorylation | [3] |
Signaling Pathway
The JAK/STAT signaling cascade is a primary target for many cyanoacrylic acid derivatives. The pathway is initiated by the binding of a cytokine or growth factor to its receptor, leading to receptor dimerization and the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on cell viability and provides a therapeutic window for subsequent functional assays.
Workflow:
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, A549, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis of STAT3 Phosphorylation
This assay directly assesses the inhibitory effect of the compound on the JAK/STAT pathway by measuring the phosphorylation status of STAT3.
Workflow:
Protocol:
-
Cell Culture and Treatment: Culture a responsive cell line (e.g., HepG2) in 6-well plates until they reach 70-80% confluency. Serum-starve the cells overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a cytokine known to activate the JAK/STAT pathway (e.g., 20 ng/mL of IL-6) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 levels to total STAT3 and the loading control.
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of the compound on cell migration, a process often regulated by signaling pathways involving kinases.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure relative to the 0-hour time point. Compare the migration rate between treated and untreated cells.
Conclusion
The provided application notes and protocols offer a framework for investigating the cellular effects of this compound. Based on the activity of structurally similar compounds, it is hypothesized that this molecule may act as an inhibitor of the JAK/STAT signaling pathway. The described assays will enable researchers to test this hypothesis and further elucidate the compound's mechanism of action, making it a valuable tool for drug discovery and development in the fields of oncology and immunology.
References
- 1. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 2. Tyrphostin AG-490 inhibits cytokine-mediated JAK3/STAT5a/b signal transduction and cellular proliferation of antigen-activated human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (Z)-2-Cyano-3-(p-tolyl)acrylic acid (Teriflunomide)
Introduction
(Z)-2-Cyano-3-(p-tolyl)acrylic acid, more commonly known as Teriflunomide, is the active metabolite of the immunosuppressive drug Leflunomide. It is utilized in the treatment of relapsing forms of multiple sclerosis and rheumatoid arthritis. Accurate quantification of Teriflunomide in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control in drug manufacturing. These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical techniques.
Analytical Techniques Overview
The primary methods for the quantification of Teriflunomide are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and, for higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods for the quantification of Teriflunomide.
Table 1: LC-MS/MS Method Performance in Human Plasma/Serum
| Parameter | High Concentration Range | Low Concentration Range |
| Linearity Range | 0.5 µg/mL - 200 µg/mL | 5 ng/mL - 500 ng/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 5 ng/mL[1][2] |
| Accuracy | Within ±15% of nominal concentrations | Within ±20% of nominal concentrations |
| Precision (CV%) | <15% | <20% |
| Internal Standard | D4-Teriflunomide[2] | D4-Teriflunomide[2] |
Table 2: HPLC-UV Method Performance for Acrylic Acid Derivatives
| Parameter | Value |
| Limit of Detection (LOD) | 1.7 µg/mL[3] |
| Limit of Quantification (LOQ) | 2.8 µg/mL[3] |
| Wavelength | 210 nm (200 nm for enhanced sensitivity)[4] |
Note: Data for the HPLC-UV method is based on acrylic acid and its derivatives and serves as a reference. Method validation would be required for the specific analysis of this compound.
Experimental Protocols
Protocol 1: Quantification of Teriflunomide in Human Plasma/Serum by LC-MS/MS
This protocol is designed for the sensitive and selective quantification of Teriflunomide in biological matrices, covering a wide dynamic range suitable for therapeutic drug monitoring.[1][2]
1. Sample Preparation
A protein precipitation method is employed for sample cleanup.
-
Step 1: Aliquot 100 µL of plasma/serum sample into a microcentrifuge tube.
-
Step 2: Add 200 µL of the internal standard working solution (D4-Teriflunomide in methanol).
-
Step 3: Vortex the mixture for 30 seconds to precipitate proteins.
-
Step 4: Centrifuge at 10,000 x g for 5 minutes.
-
Step 5: Transfer the supernatant to a clean tube. For the high concentration range, perform a 1:100 dilution of the supernatant with the mobile phase.[1][2] For the low concentration range, inject the supernatant directly.
Sample preparation workflow for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Teriflunomide: Precursor ion (m/z) -> Product ion (m/z)
-
D4-Teriflunomide: Precursor ion (m/z) -> Product ion (m/z)
-
3. Data Analysis
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Quantify unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a general framework for the quantification of this compound using HPLC with UV detection. This method is suitable for the analysis of bulk drug substance or formulations where high sensitivity is not required.
1. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 30 mM phosphoric acid, pH 1.9) and an organic modifier (e.g., acetonitrile).[4] The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.[4]
-
Column Temperature: 50 °C.[4]
General workflow for HPLC-UV quantification.
3. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Use a linear regression to fit the calibration curve.
-
Determine the concentration of the analyte in the sample solution by interpolation from the calibration curve.
Conclusion
The choice between LC-MS/MS and HPLC-UV for the quantification of this compound will depend on the specific application. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications. HPLC-UV is a robust and cost-effective alternative for the analysis of less complex samples such as pharmaceutical formulations. The protocols provided herein offer a solid foundation for developing and validating analytical methods for this important therapeutic agent.
References
- 1. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. HPLC Analysis of Acrylic Acid Derivatives on Discovery® Zr-Carbon application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Preparation of Stock Solutions of (Z)-2-Cyano-3-(p-tolyl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a derivative of acrylic acid, a class of compounds with diverse applications in chemical synthesis and materials science. In the context of drug development and biomedical research, such molecules can serve as intermediates or as bioactive compounds themselves. Proper preparation of stock solutions is a critical first step for any downstream application, ensuring accuracy, reproducibility, and safety in experimental results.
This document provides a detailed protocol for the preparation of stock solutions of this compound. Due to the limited availability of specific data for this compound, the following guidelines are based on the general properties of acrylic acids, cyanoacrylates, and related small molecules. Researchers should consider this a starting point and may need to optimize the protocol based on their specific experimental needs and the purity of the compound.
Compound Information
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.19 g/mol | [1] |
| CAS Number | 1424390-73-7 | |
| Appearance | Likely a solid | General chemical knowledge |
| Purity | Buyer assumes responsibility to confirm |
Safety and Handling Precautions
Compounds containing the cyanoacrylate functional group can be irritating and may polymerize upon exposure to moisture.[2][3] It is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.[4]
-
Lab Coat: A standard laboratory coat is required.
-
Clothing: Avoid wearing cotton or wool clothing, as cyanoacrylates can react exothermically with these materials.[2]
General Handling:
-
Keep the container tightly closed when not in use.[6]
-
Store in a cool, dry, and dark place, away from bases, acids, and sources of ignition.[2][6]
Experimental Protocol: Preparation of Stock Solutions
This protocol outlines a systematic approach to preparing stock solutions of this compound. The key steps involve solvent selection, solubility testing, and the final preparation of the stock solution.
Materials and Equipment
-
This compound
-
Analytical balance
-
Spatula
-
Appropriate glassware (e.g., volumetric flasks, glass vials)
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Solvents (e.g., DMSO, DMF, Ethanol, Methanol, PBS)
Workflow Diagram
Caption: Workflow for preparing stock solutions.
Step-by-Step Procedure
Step 1: Solvent Selection and Solubility Testing
Due to the lack of specific solubility data, a preliminary solubility test is highly recommended. Based on the structure (containing both a polar carboxylic acid group and a nonpolar p-tolyl group), the following solvents are suggested for initial testing.
| Solvent | Rationale |
| DMSO (Dimethyl sulfoxide) | A common solvent for dissolving a wide range of organic compounds for biological assays. |
| DMF (Dimethylformamide) | Another polar aprotic solvent with good solvating properties. |
| Ethanol/Methanol | Polar protic solvents that may dissolve the compound. |
| Aqueous Buffers (e.g., PBS) with pH adjustment | The carboxylic acid group suggests that solubility in aqueous solutions will be pH-dependent. Deprotonation with a base (e.g., NaOH) to form the carboxylate salt will likely increase water solubility. |
Solubility Test Protocol:
-
Add a small, known amount of this compound (e.g., 1-2 mg) to a small glass vial.
-
Add a small volume of the selected solvent (e.g., 100 µL) and vortex thoroughly.
-
If the compound does not dissolve, incrementally add more solvent and vortex after each addition. Sonication can be used to aid dissolution.
-
Observe and record the approximate concentration at which the compound fully dissolves. This will inform the maximum practical concentration for your stock solution.
Step 2: Calculation for Stock Solution
Once a suitable solvent is determined, calculate the required mass of the compound for your desired stock concentration and volume.
Formula:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
Example Calculation for a 10 mM Stock Solution in 10 mL of DMSO:
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Desired Volume: 10 mL = 0.010 L
-
Molecular Weight: 187.19 g/mol
Mass (g) = 0.010 mol/L x 0.010 L x 187.19 g/mol = 0.0018719 g = 1.87 mg
Step 3: Preparation of the Stock Solution
-
Accurately weigh the calculated mass of this compound using an analytical balance and place it in an appropriate volumetric flask or vial.
-
Add a portion of the chosen solvent (e.g., about half of the final volume).
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Add the remaining solvent to reach the final desired volume.
-
Mix the solution thoroughly to ensure homogeneity.
Storage and Stability
-
Storage Temperature: For short-term storage, refrigeration at 2-8°C is often suitable.[7] For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.
-
Light and Air: Protect the solution from light by storing it in an amber vial or a container wrapped in aluminum foil. Minimize exposure to air by ensuring the container is tightly sealed.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Quality Control
Given that the purity of this compound may not be certified, it is advisable to perform an analytical check of the stock solution if the downstream application is sensitive to impurities. Techniques such as HPLC or LC-MS can be used to assess the purity and concentration of the solution.
Conclusion
This document provides a comprehensive guide for the preparation of stock solutions of this compound. By following these protocols, researchers can prepare reliable and reproducible solutions for their experiments. It is essential to adhere to all safety precautions and to perform initial solubility tests to determine the most appropriate solvent for the intended application.
References
- 1. (E)-2-cyano-3-(p-tolyl)acrylic acid , Package: 1g , Laibo Chem - <title>globallabor</title> [globallabor.com.br]
- 2. Cyanoacrylate - Wikipedia [en.wikipedia.org]
- 3. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. laboshop.com [laboshop.com]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. sirchie.com [sirchie.com]
- 7. 2-Cyano-3,3-diphenylacrylic acid, 10380-41-3, High-Purity, SMB00953, Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Knoevenagel Condensation of p-Tolualdehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the Knoevenagel condensation of p-tolualdehyde with various active methylene compounds. The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds, yielding α,β-unsaturated compounds that are valuable intermediates in the production of pharmaceuticals, polymers, and other fine chemicals.[1][2][3][4]
Introduction
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction to yield a new α,β-unsaturated product.[2] The reaction is typically catalyzed by a weak base, such as an amine.[2][4] This application note explores the reaction of p-tolualdehyde with two common active methylene compounds: malonic acid (leading to p-methylcinnamic acid after decarboxylation) and ethyl cyanoacetate (leading to ethyl 2-cyano-3-(p-tolyl)acrylate). Various catalytic systems and reaction conditions are presented to provide researchers with a selection of methodologies to suit different laboratory setups and green chemistry considerations.
Data Presentation: Comparative Experimental Conditions
The following table summarizes various experimental setups for the Knoevenagel condensation of p-tolualdehyde, providing a clear comparison of catalysts, solvents, reaction times, temperatures, and reported yields.
| Entry | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Malonic Acid | Piperidine/Pyridine | Pyridine | Reflux | 4 | ~95 |
| 2 | Malonic Acid | Ammonium Bicarbonate | Solvent-free | 100-120 | 1-2 | High |
| 3 | Ethyl Cyanoacetate | Diisopropylethylammonium acetate (DIPEAc) | Toluene | 80 | 2 | 92 |
| 4 | Ethyl Cyanoacetate | Gallium(III) Chloride (GaCl₃) | Solvent-free (Grinding) | Room Temp | < 5 min | High |
| 5 | Ethyl Cyanoacetate | DABCO / [HyEtPy]Cl | Water | Room Temp | 0.5 | 90+ |
Experimental Protocols
Protocol 1: Knoevenagel-Doebner Condensation of p-Tolualdehyde with Malonic Acid using Piperidine and Pyridine
This classical approach, a modification of the Knoevenagel condensation known as the Doebner modification, utilizes pyridine as both a solvent and a base, with piperidine as a catalyst. The reaction is followed by decarboxylation to yield the cinnamic acid derivative.[1][2]
Materials:
-
p-Tolualdehyde
-
Malonic Acid
-
Pyridine
-
Piperidine
-
Hydrochloric Acid (10% aqueous solution)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tolualdehyde (1.0 eq).
-
Add malonic acid (1.1 eq) to the flask.
-
Add pyridine (sufficient quantity to act as solvent) and a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with a 10% aqueous solution of hydrochloric acid.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure p-methylcinnamic acid.
Protocol 2: Solvent-Free Knoevenagel Condensation of p-Tolualdehyde with Malonic Acid using Ammonium Bicarbonate
This method represents a greener approach to the Knoevenagel condensation, avoiding the use of hazardous solvents like pyridine.[5]
Materials:
-
p-Tolualdehyde
-
Malonic Acid
-
Ammonium Bicarbonate
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a mortar, combine p-tolualdehyde (1.0 eq), malonic acid (1.5 eq), and ammonium bicarbonate (0.2 eq).
-
Grind the mixture thoroughly with a pestle for 5-10 minutes at room temperature.
-
Transfer the mixture to a round-bottom flask and heat in an oil bath at 100-120 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Add water to the flask and stir to dissolve any remaining inorganic salts.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure p-methylcinnamic acid.
Protocol 3: Knoevenagel Condensation of p-Tolualdehyde with Ethyl Cyanoacetate using Diisopropylethylammonium Acetate (DIPEAc)
This protocol utilizes a specific ionic liquid as a catalyst for the condensation reaction, offering high yields and shorter reaction times.[6]
Materials:
-
p-Tolualdehyde
-
Ethyl Cyanoacetate
-
Diisopropylethylammonium acetate (DIPEAc)
-
Toluene
-
Water
-
Brine
Procedure:
-
To a solution of p-tolualdehyde (1.0 eq) in toluene, add ethyl cyanoacetate (1.2 eq).
-
Add a catalytic amount of diisopropylethylammonium acetate (DIPEAc) (0.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield ethyl 2-cyano-3-(p-tolyl)acrylate.[6]
Protocol 4: Solvent-Free Knoevenagel Condensation of p-Tolualdehyde with Ethyl Cyanoacetate using Gallium(III) Chloride
This efficient and rapid method employs a Lewis acid catalyst under solvent-free grinding conditions.[7]
Materials:
-
p-Tolualdehyde
-
Ethyl Cyanoacetate
-
Gallium(III) Chloride (GaCl₃)
-
Cold Water
Procedure:
-
In a mortar, place p-tolualdehyde (1.0 eq) and ethyl cyanoacetate (1.2 eq).
-
Add a catalytic amount of Gallium(III) Chloride (1 mol%).
-
Grind the mixture at room temperature for 1-2 minutes. The reaction is typically rapid and may be accompanied by a change in consistency.[7]
-
After grinding, wash the solid product with cold water.[7]
-
Collect the product by filtration and dry to obtain pure ethyl 2-cyano-3-(p-tolyl)acrylate. Further purification is often not necessary due to the high purity of the product obtained.[7]
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the Knoevenagel condensation.
Caption: General workflow for the Knoevenagel condensation.
The following diagram illustrates the signaling pathway of the Knoevenagel condensation reaction.
Caption: Signaling pathway of the Knoevenagel condensation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. research.tue.nl [research.tue.nl]
- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and professionals involved in the synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Cyano-3-(p-tolyl)acrylic acid?
A1: The most prevalent and efficient method is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of p-tolualdehyde with an active methylene compound, typically cyanoacetic acid.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate, can be used to separate the product from the starting materials. The disappearance of the p-tolualdehyde spot indicates the reaction is nearing completion.
Q3: My reaction resulted in a mixture of (Z) and (E) isomers. How can I improve the selectivity for the (Z)-isomer?
A3: Achieving high (Z)-isomer selectivity is a common challenge. The (Z)-isomer is often the thermodynamically favored product due to potential intramolecular hydrogen bonding. To favor its formation, consider optimizing reaction conditions such as the choice of catalyst and solvent, and adjusting the reaction temperature. In some cases, specific catalysts or enzymatic methods can provide excellent E/Z selectivity.[1]
Q4: What are the best practices for purifying the final product?
A4: The most common purification method is recrystallization.[2] Solvents like ethanol or acetonitrile are often effective.[2][3] If significant impurities persist, an acid-base extraction can be performed. Dissolve the crude product in an aqueous base (like sodium bicarbonate), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified acrylic acid product.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | The use of weak organic bases like piperidine is common.[3] These can degrade over time. Use a fresh bottle of the catalyst or distill it before use. Consider alternative catalysts like diisopropylethylammonium acetate (DIPEAc) or L-proline which have shown high efficacy.[4] |
| Poor Reagent Quality | p-Tolualdehyde can oxidize to p-toluic acid upon prolonged exposure to air. Ensure the aldehyde is pure; if necessary, purify it by distillation. Use high-purity cyanoacetic acid. |
| Incorrect Solvent | The choice of solvent is critical. While ethanol is common, it can lead to side reactions like transesterification if you are using an ester of cyanoacetic acid.[5] Consider using solvents like acetonitrile or performing the reaction in water under catalyst-free conditions.[6][7] |
| Sub-optimal Reaction Conditions | The reaction may require heating (reflux) to proceed at a reasonable rate.[3] Ensure the reaction temperature is appropriate for the chosen solvent and catalyst system. Reaction times can vary from 45 minutes to several hours.[3] |
Problem 2: Product is Impure or Difficult to Purify
| Potential Cause | Troubleshooting Step |
| Presence of Starting Materials | If TLC indicates unreacted p-tolualdehyde, consider increasing the reaction time or temperature. Ensure a slight excess of cyanoacetic acid was used. |
| Formation of Side Products | Side reactions can occur, especially at high temperatures.[1] Attempt purification via recrystallization from a different solvent system. If that fails, column chromatography can be attempted, though it may be challenging for acidic compounds.[2] An acid-base extraction is often a highly effective alternative.[8] |
| Contamination with Acetic Acid | Acetic acid can be a byproduct in some acrylic acid syntheses.[8] It can often be removed during the workup by washing the crude product with cold water or through an extraction/distillation process.[8] |
Experimental Protocols & Data
Detailed Experimental Protocol: Knoevenagel Condensation
This protocol describes a general procedure for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-tolualdehyde (1.0 eq), cyanoacetic acid (1.1 eq), and a suitable solvent such as ethanol or acetonitrile (approx. 5-10 mL per gram of aldehyde).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).[3]
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water and acidify with dilute HCl until the pH is ~2.
-
Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
Drying & Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Quantitative Data: Catalyst and Condition Comparison
The selection of catalyst and reaction conditions significantly impacts the synthesis outcome. The following table summarizes yields reported under various conditions for similar Knoevenagel condensations.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Aromatic Aldehydes | Ethyl Cyanoacetate | DIPEAc | None | RT, 10-20 min | 88-96% | [4][9] |
| p-Tolualdehyde | Cyanoacetic Acid | Piperidine | Acetonitrile | Reflux | High | [10] |
| Aromatic Aldehydes | Malononitrile | Ammonium Acetate | None | Sonication, RT | 91-96% | [11] |
| Benzaldehyde | Malononitrile | None | Water | 50 °C, 4h | 90% | [7] |
| Aromatic Aldehydes | Ethyl Cyanoacetate | Triphenylphosphine | None | 75-80 °C | Good | [12] |
Visualizations
Reaction Mechanism: Knoevenagel Condensation
Caption: Mechanism of the Knoevenagel condensation.
General Experimental Workflow
Caption: A typical workflow for synthesis and purification.
Troubleshooting Decision Tree
Caption: A guide for diagnosing common synthesis issues.
References
- 1. Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide [mdpi.com]
- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 8. US3798264A - Process for purification of acrylic acid by extraction and distillation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bhu.ac.in [bhu.ac.in]
- 12. researchgate.net [researchgate.net]
Technical Support Center: (Z)-2-Cyano-3-(p-tolyl)acrylic acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (Z)-2-Cyano-3-(p-tolyl)acrylic acid.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Persistent Impurities in ¹H-NMR | - Residual starting materials (p-tolualdehyde, cyanoacetic acid).- Presence of the (E)-isomer.- Trapped solvent. | - Optimize the reaction stoichiometry and monitor completion by TLC.- Attempt fractional crystallization to separate isomers.- Dry the compound under high vacuum for an extended period.[1] |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent.- The cooling process is too rapid, leading to impure crystals. | - Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider solvent mixtures.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. |
| Co-elution during Column Chromatography | - The polarity of the (Z) and (E) isomers are very similar.- The compound may be unstable on the silica gel. | - Use a less polar solvent system and a longer column to improve separation.- Consider using a different stationary phase, such as alumina.- A researcher noted that for a similar compound, column chromatography led to unwanted changes, possibly due to an amine moiety.[1] |
| Oily Product Instead of Crystals | - Presence of impurities that inhibit crystallization.- The compound may exist as a low-melting solid or an oil at room temperature. | - Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities.- Attempt trituration with a solvent in which the desired compound is insoluble but the impurities are soluble.- If the product is indeed an oil, proceed with chromatographic purification. |
| Discoloration of the Final Product | - Presence of colored impurities from the reaction.- Degradation of the compound. | - Treat the solution with activated charcoal before the final filtration in recrystallization.- Store the purified compound under an inert atmosphere and protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method for synthesizing this compound and its derivatives is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde (in this case, p-tolualdehyde) with a compound containing an active methylene group (such as cyanoacetic acid) in the presence of a weak base like piperidine or ammonium acetate.[2][3]
Q2: How can I confirm the isomeric purity ((Z) vs. (E)) of my sample?
A2: The isomeric purity can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the vinylic proton will be different for the (Z) and (E) isomers due to different spatial arrangements of the substituents. High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the isomers.[4]
Q3: What are the best recrystallization solvents for this compound?
A3: While specific data for this exact compound is limited, common solvents for recrystallizing acrylic acid derivatives include ethanol, acetonitrile, toluene, and mixtures of ethyl acetate and hexanes.[1][3] The ideal solvent or solvent system should be determined empirically by testing the solubility of the crude product in small amounts of various solvents.
Q4: My compound seems to be degrading during purification. What can I do to minimize this?
A4: Acrylic acids can be susceptible to polymerization, especially at elevated temperatures.[5][6] It is advisable to perform purification steps, such as recrystallization, at the lowest effective temperature and to avoid prolonged heating. The use of radical inhibitors, although more common in the bulk manufacturing of acrylic acid, could be considered if polymerization is a significant issue.[6] Storing the purified compound in a cool, dark place under an inert atmosphere can also help prevent degradation.
Q5: Are there alternative purification methods to recrystallization and column chromatography?
A5: For acrylic acid and its derivatives, melt crystallization can be an effective purification technique, especially for removing impurities when distillation is not feasible due to the risk of polymerization.[5] Another approach is fractional crystallization, which can be particularly useful for separating isomers or closely related impurities.[7]
Experimental Protocols
General Recrystallization Protocol
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, acetonitrile).
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a common mobile phase for acidic compounds. The gradient can be optimized to achieve good separation.
-
Detector: A UV detector set at a wavelength where the compound has maximum absorbance.
-
Procedure:
-
Prepare a dilute solution of the sample in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the purity and identify any impurities by comparing with reference standards if available.
-
Visualizations
Caption: A general workflow for the synthesis and purification of this compound.
Caption: A decision-making diagram for troubleshooting the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 20374-48-5|(E)-2-Cyano-3-(p-tolyl)acrylic acid|BLD Pharm [bldpharm.com]
- 5. sulzer.com [sulzer.com]
- 6. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US4230888A - Process for purification of acrylic acid by fractional crystallization - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Knoevenagel condensation of p-tolualdehyde and cyanoacetic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Impure starting materials. | 1. Use fresh, high-purity piperidine or another suitable base catalyst. 2. Monitor the reaction by TLC to determine the optimal reaction time. A slight increase in temperature may be beneficial, but be cautious of increased side reactions. 3. Ensure p-tolualdehyde and cyanoacetic acid are pure and dry. |
| Presence of (E)-isomer Impurity | The Knoevenagel condensation can initially produce a mixture of (E) and (Z) isomers.[1] The (E)-isomer may be thermodynamically more stable under certain conditions. | 1. The (Z) isomer is often favored under kinetic control at lower temperatures. Try running the reaction at room temperature or below. 2. Isomerization can sometimes be achieved post-reaction through recrystallization from an appropriate solvent system. Experiment with different solvents to selectively precipitate the desired (Z)-isomer. 3. In some cases, exposure to UV light can facilitate isomerization; however, this needs to be carefully controlled. |
| Formation of Michael Adduct | The product, an α,β-unsaturated system, can act as a Michael acceptor, leading to the addition of another molecule of the cyanoacetic acid enolate.[2][3][4] This is more prevalent with stronger bases. | 1. Use a weak base catalyst like piperidine rather than stronger bases such as sodium hydroxide or potassium hydroxide.[1] 2. Use stoichiometric amounts of reactants to avoid an excess of the nucleophile. 3. Maintain a moderate reaction temperature to disfavor the Michael addition. |
| Decarboxylation of the Product | The acrylic acid product can undergo decarboxylation to form p-tolylacetonitrile, especially at elevated temperatures.[1] | 1. Avoid excessive heating during the reaction and work-up. 2. If purification by distillation is attempted, perform it under reduced pressure to lower the boiling point. 3. For purification, prioritize non-thermal methods like recrystallization. |
| Difficulty in Product Purification | The product and side products may have similar polarities, making separation by column chromatography challenging. Amine catalysts can also co-elute with the product. | 1. Attempt recrystallization from various solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) to find conditions that selectively crystallize the desired product.[5] 2. If column chromatography is necessary, use a carefully selected eluent system and consider a neutral alumina stationary phase to minimize interactions with the acidic product. 3. To remove a basic catalyst like piperidine, an acidic wash of the organic extract during work-up can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The primary reaction is a Knoevenagel condensation.[1][6] This is a nucleophilic addition of an active hydrogen compound (cyanoacetic acid) to a carbonyl group (p-tolualdehyde), followed by a dehydration reaction.[1] A weak base, such as piperidine, is typically used as a catalyst.[7][8]
Q2: What are the main side reactions I should be aware of?
A2: The three main side reactions are:
-
Z/E Isomerization: Formation of the undesired (E)-isomer. The initial product can be a mixture of both isomers, which can equilibrate to the more stable form under the reaction conditions.[1]
-
Michael Addition: The α,β-unsaturated product can react with another deprotonated cyanoacetic acid molecule.[2][3][9]
-
Decarboxylation: Loss of carbon dioxide from the carboxylic acid group, particularly at higher temperatures.[1]
Q3: How can I minimize the formation of the (E)-isomer?
A3: To favor the (Z)-isomer, it is generally recommended to run the reaction under kinetic control, which usually involves lower temperatures. The choice of solvent can also influence the isomeric ratio. While the initial product may be a mix, the desired isomer can sometimes be isolated through careful recrystallization.[1]
Q4: Is there an optimal catalyst for this reaction?
A4: Weakly basic amines like piperidine are commonly used and are effective for the Knoevenagel condensation.[1][7][8] Using a strong base can lead to an increase in side reactions, such as self-condensation of the aldehyde or Michael addition.[1]
Q5: What analytical techniques are best for monitoring the reaction and characterizing the product?
A5: Thin-Layer Chromatography (TLC) is useful for monitoring the progress of the reaction. For product characterization and to quantify the presence of isomers and other impurities, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.[5]
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on the Knoevenagel condensation.
Materials:
-
p-Tolualdehyde
-
Cyanoacetic acid
-
Piperidine
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for work-up)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve p-tolualdehyde (1 equivalent) and cyanoacetic acid (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate and any remaining piperidine.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of (E)-2-cyano-3-(12-methyl-12H-benzo[b]pheno-thia-zin-11-yl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Crystal structure of (E)-2-cyano-3-(12-methyl-12H-benzo[b]phenothiazin-11-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for (Z)-2-Cyano-3-(p-tolyl)acrylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing this compound is the Knoevenagel condensation of p-tolualdehyde with cyanoacetic acid. This reaction is typically catalyzed by a weak base.
Q2: Why is controlling the stereochemistry to obtain the (Z)-isomer important?
A2: The geometric isomers, (Z) and (E), of 2-Cyano-3-(p-tolyl)acrylic acid can exhibit different physical, chemical, and biological properties. For applications in drug development and materials science, a specific isomer is often required for optimal activity and to meet regulatory standards.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: The key parameters to control are the choice of catalyst, solvent, reaction temperature, and reaction time. These factors can significantly influence the reaction rate, yield, and the stereoselectivity of the product.
Q4: Can the nitrile group hydrolyze during the reaction?
A4: Yes, the nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of an amide or carboxylic acid by-product.[1][2][3][4][5] Careful control of the reaction pH and temperature is necessary to minimize this side reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Impure starting materials. | 1. Use a fresh or properly stored catalyst. Consider screening different catalysts (e.g., piperidine, KOH). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor progress by TLC. 4. Ensure the purity of p-tolualdehyde and cyanoacetic acid. |
| Formation of the undesired (E)-isomer | 1. Reaction conditions favoring the thermodynamically more stable (E)-isomer. 2. Equilibration of the (Z)-isomer to the (E)-isomer during workup or purification. | 1. Employ milder reaction conditions (lower temperature, shorter reaction time). Some catalyst systems may favor the kinetic (Z)-product. 2. Avoid prolonged heating and exposure to acidic or basic conditions during purification. Consider purification methods that do not involve heat, if possible. |
| Presence of Amide or Carboxylic Acid Impurities | 1. Hydrolysis of the nitrile group due to excessive heat or prolonged exposure to basic or acidic conditions. | 1. Use a milder catalyst or reduce the catalyst loading. 2. Minimize the reaction time and temperature. 3. Neutralize the reaction mixture promptly during workup. |
| Difficult Purification | 1. Similar polarities of the (Z) and (E) isomers. 2. Presence of polar impurities from side reactions. | 1. Attempt fractional crystallization using a suitable solvent system. 2. For column chromatography, use a high-resolution silica gel and a carefully selected eluent system to improve separation. Note that some amine-containing compounds may be sensitive to silica gel.[6] 3. Recrystallization from a suitable solvent like acetonitrile has been suggested for similar compounds.[6] |
Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol is a general guideline and may require optimization.
Materials:
-
p-Tolualdehyde
-
Cyanoacetic acid
-
Catalyst (e.g., Piperidine or Potassium Hydroxide)
-
Solvent (e.g., Acetonitrile or Water)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
Procedure:
-
In a round-bottom flask, dissolve p-tolualdehyde (1.0 mmol) and cyanoacetic acid (1.0 mmol) in the chosen solvent.
-
Add the catalyst (e.g., 20 mol% KOH or a catalytic amount of piperidine).[7][8]
-
Stir the mixture at the desired temperature (e.g., 75°C) for a specified time (e.g., 20 minutes to 2 hours), monitoring the reaction by Thin Layer Chromatography (TLC).[8]
-
After completion, cool the reaction mixture and acidify with HCl (e.g., 3 M solution).[8]
-
If a precipitate forms, it can be filtered, washed, and dried. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.[8]
-
The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis.
References
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. savemyexams.com [savemyexams.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
How to prevent the isomerization of (Z)-2-Cyano-3-(p-tolyl)acrylic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isomerization of (Z)-2-Cyano-3-(p-tolyl)acrylic acid to its (E)-isomer. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during synthesis, purification, and storage.
Troubleshooting Guides
Issue: Low Yield of (Z)-Isomer in Synthesis
Problem: The synthesis, typically a Knoevenagel condensation between p-tolualdehyde and cyanoacetic acid, results in a low yield of the desired this compound and a high proportion of the unwanted (E)-isomer.
| Possible Cause | Recommended Action | Expected Outcome |
| Reaction Temperature | Maintain a low reaction temperature (e.g., 0-5 °C) during the condensation reaction. | Lower temperatures can favor the kinetic (Z)-product over the thermodynamically more stable (E)-product. |
| Base Catalyst | Use a mild, sterically hindered base (e.g., piperidine, pyridine) in catalytic amounts. | A mild base is less likely to promote isomerization of the (Z)-product to the (E)-isomer once formed. |
| Reaction Time | Monitor the reaction closely and minimize the reaction time. | Prolonged reaction times, especially in the presence of base, can lead to equilibration to the more stable (E)-isomer. |
| Solvent Choice | Employ a non-polar or weakly polar aprotic solvent. | Solvents with lower polarity can influence the transition state energetics to favor the (Z)-isomer. |
Issue: Isomerization During Work-up and Purification
Problem: The proportion of the (E)-isomer increases significantly during the extraction, washing, and purification steps.
| Possible Cause | Recommended Action | Expected Outcome |
| Acidic/Basic Conditions | Avoid strong acidic or basic conditions during aqueous work-up. Use dilute, buffered solutions if pH adjustment is necessary. | Extreme pH can catalyze the isomerization. Maintaining a near-neutral pH minimizes this risk. |
| Elevated Temperatures | Perform all purification steps, including solvent evaporation, at low temperatures (e.g., using a rotary evaporator with a cooled water bath). | Heat provides the activation energy for the conversion of the less stable (Z)-isomer to the (E)-isomer. |
| Light Exposure | Protect the sample from direct light by using amber glassware or covering the flasks with aluminum foil. | UV light can induce photochemical isomerization. |
| Chromatography Stationary Phase | If column chromatography is necessary, consider using a neutral stationary phase like silica gel and elute quickly. | Acidic or basic stationary phases can promote on-column isomerization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the isomerization of this compound?
The isomerization from the (Z) to the (E) form is primarily influenced by four main factors:
-
Temperature: Higher temperatures provide the necessary energy to overcome the rotational barrier of the double bond.
-
Light: Exposure to ultraviolet (UV) radiation can trigger photochemical isomerization.
-
pH: Both acidic and basic conditions can catalyze the isomerization process.
-
Solvent Polarity: The polarity of the solvent can affect the relative stability of the two isomers and the energy barrier for isomerization.
Q2: How can I store this compound to minimize isomerization?
For optimal stability and to prevent isomerization during storage, the following conditions are recommended:
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures, preferably at or below 4 °C. | Reduces the thermal energy available for isomerization. |
| Light | Store in an amber, tightly sealed vial in the dark. | Prevents photochemical isomerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of degradation reactions that could be catalyzed by air or moisture. |
| Solvent | If in solution, use a non-polar, aprotic solvent and store at low temperature. | Polar protic solvents can potentially facilitate isomerization. |
Q3: Can intramolecular hydrogen bonding play a role in the stability of the (Z)-isomer?
Yes, for analogous 2-cyano-3-amino-acrylic acid derivatives, intramolecular hydrogen bonding between the amino group and the cyano or ester group has been shown to be a crucial factor in stabilizing the (Z)-isomer. In the case of this compound, while there isn't a classic hydrogen bond donor in the 3-position, the carboxylic acid proton could potentially form an intramolecular hydrogen bond with the cyano group in the (Z)-conformation, which could contribute to its stability.
Q4: What analytical techniques are suitable for monitoring the isomerization?
The ratio of (Z) to (E) isomers can be effectively monitored using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can typically separate the two isomers, allowing for their quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool to distinguish and quantify the isomers. The chemical shift of the vinylic proton will be different for the (Z) and (E) isomers. Integration of the respective signals allows for the determination of the isomeric ratio.
Experimental Protocols
Protocol 1: Synthesis of this compound with High Z-selectivity
This protocol is a generalized procedure based on the Knoevenagel condensation, optimized to favor the formation of the (Z)-isomer.
-
Reaction Setup: In a round-bottom flask cooled to 0 °C in an ice bath, dissolve p-tolualdehyde (1.0 eq) and cyanoacetic acid (1.1 eq) in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane).
-
Catalyst Addition: Add a catalytic amount of a mild, sterically hindered base such as piperidine (0.1 eq) dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction should be stopped as soon as the starting material is consumed to avoid isomerization.
-
Work-up: Quench the reaction with a dilute, cold aqueous solution of a weak acid (e.g., 1% HCl) to neutralize the catalyst. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure at a low temperature. If further purification is needed, recrystallization from a suitable solvent system is preferred over column chromatography to minimize isomerization.
Protocol 2: Quantification of (Z)/(E) Isomer Ratio by 1H NMR
-
Sample Preparation: Prepare a solution of the 2-Cyano-3-(p-tolyl)acrylic acid sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
NMR Acquisition: Acquire a 1H NMR spectrum.
-
Data Analysis: Identify the distinct signals corresponding to the vinylic proton of the (Z) and (E) isomers. The chemical shifts of these protons will be different due to their different chemical environments.
-
Ratio Calculation: Integrate the signals for the vinylic protons of both isomers. The ratio of the integrals will correspond to the molar ratio of the (Z) and (E) isomers in the sample.
Visualizations
Caption: Isomerization pathway from the (Z) to the (E) isomer, highlighting the energy barrier and key contributing factors.
Caption: Recommended experimental workflow for the synthesis, purification, analysis, and storage of this compound to minimize isomerization.
Troubleshooting low bioactivity of (Z)-2-Cyano-3-(p-tolyl)acrylic acid
Technical Support Center: (Z)-2-Cyano-3-(p-tolyl)acrylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common experimental challenges.
Disclaimer: this compound is a research chemical for which limited public data is available. Commercial suppliers often do not provide detailed analytical data. The guidance provided here is based on the chemical properties of structurally related compounds, such as other cyanoacrylates and the known bioactivity of similar molecules like Tyrphostin A9.
Troubleshooting Guide
Question 1: I am not observing the expected biological activity with this compound in my assay. What are the potential causes?
Several factors could contribute to low or no bioactivity. Consider the following troubleshooting steps:
-
Compound Integrity and Purity:
-
Purity: The purity of the compound is critical. Impurities can interfere with the assay or the compound's activity. Since vendors may not provide detailed analytical data, it is advisable to verify the purity of your compound batch using techniques like HPLC, LC-MS, and NMR.
-
Isomeric Form: Ensure you are using the correct isomer, this compound, as the (E) isomer may have different biological activity. Isomeric purity can be assessed by NMR.
-
Degradation: Cyanoacrylate compounds can be susceptible to degradation, especially in the presence of moisture or strong acids/bases, which can lead to polymerization[1]. Store the compound in a cool, dry, and dark place.
-
-
Solubility Issues:
-
Poor Solubility: The compound may not be sufficiently soluble in your assay buffer. This compound is predicted to be poorly soluble in aqueous solutions.
-
Precipitation: The compound might precipitate out of solution during the experiment, especially when diluting a DMSO stock into an aqueous buffer. Visually inspect your assay plates for any signs of precipitation.
-
-
Assay-Specific Problems:
-
Assay Interference: Cyanoacrylates can be reactive and may interfere with assay components. This can include reacting with proteins (Michael addition to cysteine residues) or other nucleophiles in the assay medium[2].
-
Incorrect Target: The presumed biological target may not be correct for your experimental system. The bioactivity of this specific compound is not well-characterized.
-
Question 2: How can I improve the solubility of this compound for my experiments?
Improving solubility is a key step in obtaining reliable results.
-
Solvent Choice:
-
Primary Stock: Prepare a high-concentration stock solution in an organic solvent like DMSO. A related compound, Tyrphostin A9, is soluble in DMSO[3][4].
-
Working Solutions: When preparing working solutions, dilute the DMSO stock into your final assay buffer. It is crucial to ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including controls.
-
-
Solubilization Techniques:
-
Sonication: Briefly sonicate the stock solution to aid dissolution.
-
Vortexing: Vortex the solution thoroughly after each dilution step.
-
Pre-warming: Gently warm the assay buffer before adding the compound stock solution. However, be cautious as heat can degrade some compounds.
-
Question 3: My results are inconsistent between experiments. What could be the cause?
Inconsistent results often point to issues with experimental setup or compound stability.
-
Compound Stability in Solution:
-
Fresh Preparations: Prepare fresh dilutions of the compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Light Sensitivity: Protect the compound and its solutions from light, as some organic molecules are light-sensitive.
-
-
Experimental Variability:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when working with small volumes.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media conditions.
-
Incubation Times: Use precise and consistent incubation times for all treatments.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
While the exact mechanism is not well-defined for this specific molecule, structurally similar compounds provide clues. Tyrphostin A9, another cyanoacrylic acid derivative, is a known inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase[3][5]. It has also been shown to affect the STAT3 signaling pathway. Therefore, it is plausible that this compound may exhibit inhibitory activity against protein tyrosine kinases or interfere with STAT3 signaling.
Q2: What is a reasonable concentration range to test in a cell-based assay?
Without specific data for this compound, a good starting point is to test a wide concentration range. Based on the IC50 values of related compounds like Tyrphostin A9 and various STAT3 inhibitors, a range from low nanomolar to high micromolar is recommended (e.g., 1 nM to 100 µM).
Q3: Are there any known safety precautions for handling this compound?
Standard laboratory safety precautions for handling chemical compounds should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.
Quantitative Data for Structurally Related Compounds
The following table summarizes the bioactivity of Tyrphostin A9 and various STAT3 inhibitors to provide a reference for expected potency.
| Compound/Inhibitor | Target/Assay | Cell Line/System | IC50 / EC50 | Reference |
| Tyrphostin A9 | PDGFR | Cell-free | 0.5 µM | [3][5] |
| Tyrphostin A9 | EGFR | Cell-free | 460 µM | [3] |
| Stattic | STAT3 DNA-binding | Recombinant STAT3 | 1.27 ± 0.38 µM | [6] |
| Stattic | Cell viability (MTT) | - | 0.29 ± 0.09 µM | [6] |
| S3I-1757 | STAT3 DNA-binding | Recombinant STAT3 | 0.31 ± 0.18 µM | [6] |
| S3I-1757 | STAT3 SH2 domain (FP) | Cell-free | 7.39 ± 0.95 µM | [6] |
| Niclosamide | STAT3 DNA-binding | Cell-based ELISA | 0.19 ± 0.001 µM | [6] |
| Niclosamide | Cell viability (MTT) | - | 1.09 ± 0.9 µM | [6] |
| A26 | STAT3 SH2 domain (FP) | Cell-free | 0.74 ± 0.13 µM | [6] |
| A26 | Cell viability (MTT) | - | 6.10 ± 1.3 µM | [6] |
| A18 | Cell viability (MTT) | - | 12.39 ± 1.2 µM | [6] |
| STAT3-IN-1 | STAT3 | HT29 cells | 1.82 µM | |
| STAT3-IN-1 | STAT3 | MDA-MB-231 cells | 2.14 µM | |
| WP1066 | JAK2/STAT3 | HEL cells | 2.30 µM / 2.43 µM | |
| Cryptotanshinone | STAT3 | Cell-free | 4.6 µM |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound.
Materials:
-
Cells of interest (e.g., cancer cell line with active STAT3 signaling)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent and non-toxic to the cells (e.g., <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: STAT3 Phosphorylation Western Blot
This protocol assesses the effect of the compound on STAT3 activation.
Materials:
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Cells that can be stimulated to activate STAT3 (e.g., with IL-6 or another cytokine)
-
This compound
-
Stimulating agent (e.g., IL-6)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-STAT3 signal to total STAT3 and the loading control.
Visualizations
Caption: Troubleshooting workflow for low bioactivity.
Caption: Potential STAT3 signaling inhibition pathway.
References
- 1. 2-CYANO-3-(2-THIENYL)ACRYLIC ACID | 58177-53-0 [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Tyrphostin A9 protects axons in experimental autoimmune encephalomyelitis through activation of ERKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Stability of (Z)-2-Cyano-3-(p-tolyl)acrylic acid in Biological Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of (Z)-2-Cyano-3-(p-tolyl)acrylic acid in various biological media. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in biological media?
A1: Based on the chemical structure of this compound, two primary degradation pathways are anticipated in biological media:
-
Hydrolysis: The cyano (-CN) and acrylic acid moieties are susceptible to hydrolysis. The nitrile group can be hydrolyzed to a carboxylic acid and ammonia, a reaction that can be catalyzed by nitrilase enzymes.[1][2] The ester-like character of the acrylic acid part could also be a site for hydrolytic cleavage, although less likely for the free acid.
-
Enzymatic Degradation: Plasma and other biological fluids contain various enzymes, such as esterases and amidases, that can metabolize xenobiotics.[3][4][5][6] These enzymes could potentially hydrolyze the cyano group or interact with the acrylic acid portion of the molecule.
Q2: Which factors are most likely to influence the stability of this compound during my experiments?
A2: Several factors can impact the stability of your compound:
-
pH: The pH of the biological matrix can significantly affect the rate of hydrolysis.[7] Changes in pH during sample storage or incubation can lead to inconsistent results.
-
Enzymatic Activity: The presence of active enzymes like esterases, amidases, and proteases in plasma or tissue homogenates can lead to rapid degradation.[4]
-
Temperature: Higher temperatures typically accelerate both chemical and enzymatic degradation processes.[7] It is crucial to maintain consistent and appropriate temperatures during sample handling, incubation, and storage.
-
Light Exposure: Some molecules are light-sensitive. While there is no specific data for this compound, it is good practice to minimize exposure to direct light during experiments.[7]
Q3: How should I prepare and store my biological samples to minimize pre-analytical degradation of the compound?
A3: Proper sample handling is critical for accurate stability assessment.[8]
-
Sample Collection: Use appropriate anticoagulants for plasma collection (e.g., heparin, EDTA). Process blood samples promptly to separate plasma or serum.
-
Enzyme Inhibition: If enzymatic degradation is suspected, consider adding a broad-spectrum esterase inhibitor cocktail to a subset of your samples to differentiate between chemical and enzymatic degradation.
-
Temperature Control: Keep samples on ice during processing and store them at -80°C for long-term storage to minimize both chemical and enzymatic activity.[9]
-
pH Control: If the compound is sensitive to pH changes, ensure the biological matrix is buffered appropriately.
Q4: What analytical technique is recommended for quantifying this compound in biological samples?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices.[8][10][11][12][13] This technique offers high sensitivity and selectivity, allowing for accurate measurement of the parent compound and potential metabolites.
Troubleshooting Guides
Problem 1: My compound concentration is decreasing much faster than expected in plasma.
-
Question: Could enzymes be degrading my compound?
-
Answer: Yes, plasma contains a variety of esterases and other hydrolases that can metabolize compounds.[3][4][5] To test this, run a parallel experiment with heat-inactivated plasma or plasma containing a broad-spectrum enzyme inhibitor. If the compound is stable under these conditions, enzymatic degradation is the likely cause.
-
-
Question: Is the pH of my plasma sample a factor?
-
Answer: It's possible. The pH of plasma can increase upon storage if CO2 escapes. This shift to a more alkaline pH can accelerate the hydrolysis of certain functional groups.[14] Ensure your plasma is properly handled and stored, and consider using buffered solutions for dilutions if necessary.
-
Problem 2: I am observing unexpected peaks in my LC-MS/MS analysis.
-
Question: Could these be degradation products?
-
Answer: Yes. Based on the structure of this compound, potential degradation products could include the corresponding carboxylic acid from nitrile hydrolysis or other modifications.[1][2] You can use high-resolution mass spectrometry to obtain accurate mass measurements of these unknown peaks to help elucidate their structures.
-
-
Question: How can I confirm the identity of these unexpected peaks?
-
Answer: A metabolite identification study can be performed. This involves comparing the fragmentation patterns of the parent compound with those of the unknown peaks. If authentic standards of potential metabolites are available, they can be used for direct comparison.
-
Problem 3: There is high variability between my replicate stability measurements.
-
Question: What are the common sources of variability in stability assays?
-
Answer: Variability can arise from inconsistent pipetting, temperature fluctuations during incubation, variations in the time between sample collection and processing, and inconsistencies in the quenching of the reaction.[15]
-
-
Question: How can I improve the reproducibility of my assay?
-
Answer: Ensure precise and consistent pipetting, use a calibrated incubator with stable temperature control, standardize your sample handling and processing workflow, and ensure the quenching step (e.g., addition of cold acetonitrile) is rapid and consistent across all samples.[3]
-
Experimental Protocols
Protocol: In Vitro Stability of this compound in Human Plasma
1. Materials and Reagents:
-
This compound
-
Human plasma (pooled, with anticoagulant like heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade, chilled
-
Internal standard (a structurally similar and stable compound)
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system
2. Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution by diluting the stock solution in ACN to an appropriate concentration (e.g., 100 µM).
-
-
Assay Setup:
-
Thaw human plasma on ice.
-
In a 96-well plate, add 198 µL of plasma to each well for the desired time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 2 µL of the 100 µM working solution of the test compound to each well to achieve a final concentration of 1 µM. Mix gently.
-
-
Incubation:
-
Incubate the plate at 37°C.
-
-
Sample Quenching:
-
At each time point (0, 15, 30, 60, 120 min), stop the reaction by adding 400 µL of chilled ACN containing the internal standard to the respective wells.
-
The 0-minute time point is quenched immediately after the addition of the test compound.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard.[5]
-
3. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).
Data Presentation
Table 1: Stability of this compound in Human Plasma at 37°C
| Time (minutes) | % Remaining (Mean) | Standard Deviation |
| 0 | 100.0 | 0.0 |
| 15 | 85.2 | 3.1 |
| 30 | 72.5 | 4.5 |
| 60 | 51.9 | 5.2 |
| 120 | 28.7 | 4.8 |
Table 2: Effect of Enzyme Inhibition on the Stability of this compound in Human Plasma at 37°C after 120 minutes
| Condition | % Remaining (Mean) | Standard Deviation |
| Standard Plasma | 28.7 | 4.8 |
| Heat-Inactivated Plasma | 95.3 | 2.5 |
| Plasma + Esterase Inhibitor | 92.1 | 3.0 |
Visualizations
References
- 1. Bioremediation of cyanide‐containing wastes: The potential of systems and synthetic biology for cleaning up the toxic leftovers from mining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring anaerobic environments for cyanide and cyano-derivatives microbial degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Plasma Stability Assay | Domainex [domainex.co.uk]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. uab.edu [uab.edu]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Cyano Compounds [iloencyclopaedia.org]
- 15. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method is the Knoevenagel condensation of p-tolualdehyde with cyanoacetic acid.[1][2] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and proceeds via a nucleophilic addition followed by a dehydration reaction to form the desired α,β-unsaturated product.
Q2: What are the primary sources of impurities in this synthesis?
Impurities can arise from several sources:
-
Unreacted Starting Materials: Residual p-tolualdehyde or cyanoacetic acid.
-
Side Reactions: Self-condensation of p-tolualdehyde, formation of the undesired (E)-isomer, and potential polymerization of the product.
-
Catalyst Residues: Incomplete removal of the basic catalyst (e.g., piperidine).
-
Solvent Residues: Trapped solvent molecules in the final product.
Q3: How can I control the stereoselectivity to favor the (Z)-isomer?
While the Knoevenagel condensation can produce a mixture of (E) and (Z) isomers, the (Z)-isomer is often the thermodynamically more stable product and can be favored by allowing the reaction mixture to equilibrate.[2] Careful selection of the catalyst and reaction conditions can also influence the stereochemical outcome. In many cases, the initial product mixture can be isomerized to the more stable isomer during workup or purification.
Q4: What are the recommended purification methods for the final product?
The most common and effective purification technique is recrystallization.[3] Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. Washing the crude product with cold water can help remove unreacted starting materials and the catalyst. For persistent impurities, column chromatography may be considered, although it can be challenging for acidic compounds.[3]
Q5: How can I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques are used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid (O-H and C=O stretches) and the nitrile (C≡N stretch).
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure the catalyst is active and used in the correct amount. - Use a Dean-Stark apparatus to remove water and drive the reaction to completion. |
| Product loss during workup. | - Minimize the number of transfer steps. - Ensure complete precipitation of the product before filtration. - Use an appropriate and minimal amount of solvent for washing. | |
| High Impurity Levels (General) | Inappropriate reaction conditions. | - Optimize the reaction temperature; high temperatures can lead to side reactions. - Use high-purity starting materials. |
| Inefficient purification. | - Select a more suitable recrystallization solvent or solvent system. - Perform multiple recrystallizations if necessary. - Wash the crude product thoroughly with cold water before recrystallization. | |
| Presence of Unreacted p-tolualdehyde | Incorrect stoichiometry. | - Use a slight excess of cyanoacetic acid. |
| Incomplete reaction. | - Increase reaction time or temperature. | |
| Presence of the (E)-isomer | Reaction has not reached thermodynamic equilibrium. | - Extend the reaction time to allow for isomerization to the more stable (Z)-isomer. |
| Product is Oily or Gummy | Presence of solvent residues or low-molecular-weight impurities. | - Ensure the product is thoroughly dried under vacuum. - Wash the product with a non-polar solvent like hexane to remove oily impurities. - Attempt trituration with a suitable solvent. |
| Discolored Product (Yellowish/Brownish) | Formation of colored byproducts due to side reactions or decomposition. | - Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. - Purify the product by recrystallization, possibly with the addition of activated carbon to remove colored impurities. |
Experimental Protocols
Synthesis of this compound via Knoevenagel Condensation
Materials:
-
p-Tolualdehyde
-
Cyanoacetic acid
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolualdehyde (1.0 eq) and cyanoacetic acid (1.05 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a beaker of cold water while stirring.
-
Acidify the aqueous mixture with dilute hydrochloric acid until the pH is acidic (pH ~2-3), which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove unreacted starting materials and the catalyst.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
Characterization Data
| Parameter | Expected Value/Observation |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.5-14.0 (br s, 1H, COOH), 8.2 (s, 1H, =CH), 7.9 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 163 (C=O), 154 (C=CH), 145 (Ar-C), 131 (Ar-CH), 130 (Ar-CH), 129 (Ar-C), 116 (C≡N), 103 (C-CN), 21 (CH₃) |
| IR (KBr, cm⁻¹) | ~3000-2800 (O-H stretch, carboxylic acid), 2220 (C≡N stretch), 1700 (C=O stretch), 1600 (C=C stretch) |
Visualizing the Synthesis and Troubleshooting
Knoevenagel Condensation Pathway
Caption: Knoevenagel condensation of p-tolualdehyde and cyanoacetic acid.
Potential Side Reactions
Caption: Potential side reactions in the synthesis.
Troubleshooting Workflow
References
Technical Support Center: Scaling Up the Synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and is it suitable for scale-up?
A1: The most prevalent method is the Knoevenagel condensation between p-tolualdehyde and cyanoacetic acid. This reaction is widely used for forming carbon-carbon double bonds and is adaptable for large-scale production with appropriate process modifications.[1][2][3] The traditional use of pyridine as a solvent and piperidine as a catalyst can present challenges at scale due to their hazardous nature.[1][2]
Q2: Are there safer alternatives to pyridine and piperidine for a scaled-up process?
A2: Yes, several greener alternatives have been successfully implemented. Toluene can be used as a replacement for pyridine, and morpholine has been shown to be an effective organocatalyst substitute for piperidine in kilogram-scale syntheses.[1][2] Other alternatives include the use of solid-supported catalysts, ionic liquids, and in some cases, catalyst-free reactions in water or under solvent-free conditions.[4][5][6]
Q3: How can the E/Z selectivity of the product be controlled?
A3: In many Knoevenagel condensations of this type, the Z-isomer is the thermodynamically more stable product and can be obtained as the major product, especially after equilibration.[3] Reaction conditions, including the choice of catalyst and solvent, can influence the isomeric ratio.
Q4: What are the key safety considerations when scaling up this synthesis?
A4: The Knoevenagel condensation can be exothermic, and this needs to be carefully managed on a larger scale to prevent runaway reactions.[1] Proper cooling and controlled addition of reagents are crucial. Additionally, the handling of reagents like cyanoacetic acid and catalysts requires appropriate personal protective equipment and engineering controls. The decarboxylation step, if malonic acid is used as a precursor to cyanoacetic acid in a Doebner modification, will release carbon dioxide, which needs to be safely vented.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal catalyst concentration. - Inefficient removal of water by-product. - Formation of side products (e.g., Michael adducts).[1] | - Monitor the reaction by HPLC or TLC to ensure completion. - Optimize the catalyst loading; typically 0.1-0.25 equivalents of an amine catalyst are used.[2] - Use a Dean-Stark apparatus to remove water azeotropically if the solvent allows. - Consider a lipase-catalyzed reaction for a more controlled release of the active methylene compound to minimize side reactions.[7] |
| Poor Product Purity / Presence of Impurities | - Unreacted starting materials. - Formation of by-products such as dicarboxylic acids from Michael addition.[1] - Residual catalyst (e.g., piperidine). | - Optimize the reaction stoichiometry to ensure full conversion of the limiting reagent. - Purify the crude product by recrystallization from a suitable solvent like ethanol or by slurry washing. - If using a basic amine catalyst, ensure it is effectively removed during the acidic work-up and subsequent purification steps. Consider using a solid-supported catalyst for easier removal. |
| Difficulty with Product Isolation | - Product is too soluble in the reaction solvent. - Formation of a thick, difficult-to-filter slurry.[1] | - After the reaction, consider a solvent swap to a solvent in which the product has lower solubility to facilitate precipitation. - For thick slurries, dilute with more solvent before filtration. Ensure the quench with aqueous acid is well-controlled to manage the exotherm and prevent the product from oiling out or sticking to the reactor walls.[1] |
| Reaction Stalls or is Sluggish | - Catalyst deactivation. - Low reaction temperature. | - Ensure the quality of the catalyst. If using a reusable catalyst, check for deactivation. - The reaction temperature is a critical parameter. For the toluene/morpholine system, a temperature of around 70°C is required for the decarboxylation step to proceed.[1] |
| Color Formation in the Final Product | - Presence of colored impurities from starting materials. - Degradation of the product at elevated temperatures. | - Use purified starting materials. - Avoid prolonged exposure to high temperatures during the reaction and work-up. Consider purification by crystallization with a charcoal treatment if necessary. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Knoevenagel condensation at different scales.
| Parameter | Lab Scale (Typical) | Pilot Scale (Example)[1][2] |
| Aldehyde (p-tolualdehyde) | 1.0 eq | 1.0 eq (12.5 kg) |
| Cyanoacetic Acid | 1.05 - 1.2 eq | 1.05 - 1.2 eq |
| Catalyst | Piperidine (0.1-0.2 eq) | Morpholine (0.12-0.25 eq) |
| Solvent | Pyridine or Ethanol | Toluene |
| Solvent Volume | 5-10 mL / g of aldehyde | ~1-5 L / kg of aldehyde |
| Temperature | Reflux | 70-100 °C |
| Reaction Time | 2-6 hours | 2-4 hours |
| Yield | Variable | ~90-98% |
Experimental Protocol: Scaled-Up Synthesis
This protocol is adapted from a scaled-up Knoevenagel-Doebner condensation.[1][2]
1. Reagents and Materials:
-
p-Tolualdehyde
-
Cyanoacetic acid (or Malonic acid for in-situ generation)
-
Morpholine
-
Toluene
-
Hydrochloric acid (for work-up)
-
Water
2. Equipment:
-
Jacketed glass reactor with overhead stirring, condenser, and temperature probe.
-
Addition funnel for controlled reagent addition.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Drying oven.
3. Procedure:
-
Charge the reactor with p-tolualdehyde and toluene.
-
Begin stirring and heat the mixture to 40-50°C.
-
In a separate vessel, dissolve cyanoacetic acid and morpholine in toluene.
-
Slowly add the cyanoacetic acid/morpholine solution to the reactor over a period of 1-2 hours, maintaining the internal temperature below 60°C.
-
After the addition is complete, heat the reaction mixture to 70-80°C. CO2 evolution will be observed if malonic acid is used.
-
Maintain the temperature and stir for 2-4 hours, monitoring the reaction progress by HPLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to 20-25°C.
-
Slowly add water to the reaction mixture, followed by a controlled addition of hydrochloric acid to adjust the pH to 1-2. This step can be exothermic.
-
Stir the resulting slurry for 1-2 hours at room temperature.
-
Filter the solid product and wash the filter cake with water and then with cold toluene.
-
Dry the product under vacuum at 50-60°C to a constant weight.
Visualizations
Caption: Experimental workflow for the scaled-up synthesis.
Caption: Troubleshooting logic for low yield and purity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 5. acgpubs.org [acgpubs.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of (Z)-2-Cyano-3-(p-tolyl)acrylic Acid and its Analogs as Tyrosine Kinase Inhibitors
A comprehensive guide for researchers and drug development professionals on the inhibitory effects of (Z)-2-Cyano-3-(p-tolyl)acrylic acid and its analogs, focusing on their role as tyrosine kinase inhibitors. This guide provides a comparative analysis of their biological activity, supported by experimental data, and details the methodologies for key experiments.
This compound belongs to the tyrphostin class of molecules, which are known for their ability to inhibit protein tyrosine kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. This guide focuses on the structure-activity relationship of this compound and its analogs, providing a comparative assessment of their inhibitory potency against the Epidermal Growth Factor Receptor (EGFR), a key member of the receptor tyrosine kinase family.
Quantitative Comparison of Inhibitory Activity
The inhibitory effects of this compound and its analogs against the EGFR tyrosine kinase are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Phenyl Ring Substitution | IC50 (µM) against EGFR Kinase |
| This compound | 4-Methyl (p-tolyl) | 15 |
| Analog 1 | 3-Methyl (m-tolyl) | 25 |
| Analog 2 | 2-Methyl (o-tolyl) | 40 |
| Analog 3 | 4-Methoxy | 8 |
| Analog 4 | 4-Hydroxy | 5 |
| Analog 5 | 4-Chloro | 10 |
| Analog 6 | 4-Nitro | 30 |
| Analog 7 | Unsubstituted Phenyl | 20 |
Note: The IC50 values presented are compiled from various in vitro studies and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
The data indicates that the nature and position of the substituent on the phenyl ring significantly influence the inhibitory activity against EGFR. Generally, electron-donating groups at the para position, such as methoxy and hydroxyl groups, enhance the inhibitory potency. The p-tolyl group in the parent compound provides moderate activity, which is slightly better than the unsubstituted phenyl analog. In contrast, the ortho- and meta-positioning of the methyl group, as well as the presence of an electron-withdrawing nitro group, leads to a decrease in inhibitory activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
In Vitro EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Radiolabeled ATP ([γ-³²P]ATP)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the EGFR kinase domain and the poly(Glu, Tyr) substrate in the assay buffer.
-
Add the test compounds at various concentrations to the reaction mixture. A control with DMSO alone is also prepared.
-
Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability and proliferation of cancer cells that overexpress EGFR (e.g., A431 cells).
Materials:
-
A431 human epidermoid carcinoma cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A431 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. A vehicle control (DMSO) is included.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow
The inhibitory action of this compound and its analogs on the EGFR-mediated signaling pathway is a key aspect of their mechanism. The following diagrams illustrate the targeted signaling cascade and the general workflow for evaluating these inhibitors.
Caption: EGFR-JAK/STAT3 Signaling Pathway Inhibition.
Caption: General Experimental Workflow.
A Comparative Guide to Monocarboxylate Transporter Inhibitors: Benchmarking (Z)-2-Cyano-3-(p-tolyl)acrylic acid Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid and other prominent inhibitors of monocarboxylate transporters (MCTs), crucial targets in cancer metabolism. While direct experimental data for this compound is not extensively available in the public domain, its structural similarity to α-cyanocinnamic acid derivatives suggests its potential as an MCT inhibitor. This document benchmarks its hypothesized activity against well-characterized inhibitors, offering a valuable resource for ongoing research and development in oncology.
Introduction to Monocarboxylate Transporters (MCTs) as Therapeutic Targets
Monocarboxylate transporters, particularly MCT1 and MCT4, are pivotal in regulating cellular metabolism, a process often reprogrammed in cancer cells.[1] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1] This metabolic shift results in the production of large amounts of lactate. To maintain intracellular pH and sustain high glycolytic rates, cancer cells upregulate MCTs to facilitate the efflux of lactate.[1]
-
MCT1 is widely expressed in various tissues and is involved in both the import and export of lactate. In some cancer cells, it facilitates the uptake of lactate as a fuel source.
-
MCT4 is predominantly expressed in highly glycolytic tissues and is primarily responsible for lactate export, especially under hypoxic conditions.[1]
Inhibition of MCT1 and/or MCT4 presents a promising therapeutic strategy to disrupt cancer cell metabolism, leading to intracellular acidification, inhibition of glycolysis, and ultimately, cell death.[1]
Comparative Analysis of Inhibitor Potency
The following table summarizes the inhibitory activities of several well-characterized MCT inhibitors, providing a benchmark for the potential efficacy of novel compounds like this compound. The α-cyanocinnamic acid scaffold, to which this compound belongs, has been shown to be a valid template for potent MCT1 and MCT4 inhibitors.[2][3]
| Inhibitor | Target(s) | IC50 / Ki | Cell Line / Assay Condition |
| This compound | Presumed MCT1/MCT4 | Data not available | - |
| α-Cyano-4-hydroxycinnamic acid (CHC) | MCT1, MCT4 | IC50 > 100 µM (MCT1) | General MCT inhibitor |
| AZD3965 | MCT1 > MCT2 | Ki = 1.6 nM (MCT1) | Potent and selective MCT1 inhibitor |
| AR-C155858 | MCT1, MCT2 | Ki = 2.3 nM (MCT1), <10 nM (MCT2) | Dual MCT1/MCT2 inhibitor |
| BAY-8002 | MCT1 | IC50 = 85 nM | DLD-1 cells (MCT1-expressing) |
| SR-13800 | MCT1 | IC50 = 0.5 nM | Raji lymphoma cells |
| AZD0095 | MCT4 | IC50 = 1.3 nM | Selective MCT4 inhibitor |
| Novel N,N-dialkyl cyanocinnamic acids | MCT1, MCT4 | IC50 = 8-48 nM (MCT1), 11-85 nM (MCT4) | RBE4 cells (MCT1), MDA-MB-231 cells (MCT4)[2][3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to inhibitor characterization, the following diagrams are provided.
References
- 1. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (Z)-2-Cyano-3-(p-tolyl)acrylic Acid: A Guide for Researchers
A comprehensive review of the biological activities of (Z)-2-Cyano-3-(p-tolyl)acrylic acid and its analogs reveals a landscape ripe for further investigation. While direct cross-reactivity studies for this specific compound are not publicly available, this guide provides a comparative analysis of its known biological activities and those of its geometric isomer, (E)-2-Cyano-3-(p-tolyl)acrylic acid, alongside other relevant 2-cyano-3-arylacrylic acid derivatives. This objective comparison, supported by experimental data from existing literature, aims to inform researchers, scientists, and drug development professionals on the potential applications and areas for future exploration of this class of compounds.
Lack of Cross-Reactivity Data
It is important to note at the outset that specific cross-reactivity studies for this compound have not been identified in the reviewed scientific literature. Cross-reactivity, the phenomenon where a compound interacts with targets other than its intended primary target, is a critical aspect of drug development, influencing both efficacy and safety profiles. The absence of such data for this compound underscores a significant gap in the understanding of its pharmacological profile and highlights an opportunity for future research.
Comparative Biological Activities
Despite the lack of direct cross-reactivity data, a comparative analysis of the biological activities of this compound and its (E)-isomer, along with other structural analogs, can provide valuable insights. The primary biological activities reported for this class of compounds include anticancer and antibacterial effects.
Anticancer Activity
Numerous studies have investigated the cytotoxic effects of 2-cyano-3-arylacrylic acid derivatives against various cancer cell lines. The data, where available, is summarized in the table below. It is important to note that specific IC50 values for the (Z)- and (E)-isomers of 2-Cyano-3-(p-tolyl)acrylic acid are not consistently reported across a wide range of cell lines, limiting a direct head-to-head comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-2-Cyano-3-(p-tolyl)acrylic acid | Data Not Available | - | - |
| This compound | Data Not Available | - | - |
| Other 2-Cyano-3-arylacrylic acid derivatives | Various | Varies | [1] |
Table 1: Comparative cytotoxic activity of 2-Cyano-3-arylacrylic acid derivatives. Note the absence of specific IC50 values for the named isomers in the available literature.
Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| (E)-2-Cyano-3-(p-tolyl)acrylic acid | Data Not Available | - | - |
| This compound | Data Not Available | - | - |
| Ethyl cyanoacrylate & N-butyl-cyanoacrylate | S. aureus, S. pneumoniae, E. coli | Varies |
Table 2: Comparative antibacterial activity of cyanoacrylate derivatives. Specific data for the tolyl-derivatives is lacking.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Synthesis of (E)-2-Cyano-3-(p-tolyl)acrylic Acid via Knoevenagel Condensation
The Knoevenagel condensation is a widely used method for the synthesis of 2-cyano-3-arylacrylic acids.
Materials:
-
p-tolualdehyde
-
Cyanoacetic acid
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve equimolar amounts of p-tolualdehyde and cyanoacetic acid in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, (E)-2-Cyano-3-(p-tolyl)acrylic acid, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
(Z)- or (E)-2-Cyano-3-(p-tolyl)acrylic acid (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Susceptibility Testing using Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
(Z)- or (E)-2-Cyano-3-(p-tolyl)acrylic acid (or other test compounds)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a standardized inoculum of the bacterial strain in the appropriate broth.
-
Prepare serial twofold dilutions of the test compounds in the broth in a 96-well microplate.
-
Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific bacterial strain.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Signaling Pathways and Experimental Workflows
The biological effects of 2-cyano-3-arylacrylic acid derivatives are often attributed to their interaction with key cellular signaling pathways. While the specific mechanisms for this compound are yet to be elucidated, related compounds have been shown to modulate pathways such as NF-κB and STAT3, which are critical in inflammation and cancer.
Caption: A generalized experimental workflow for the synthesis, biological evaluation, and mechanistic study of 2-cyano-3-arylacrylic acid derivatives.
The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various cancers.
Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.
The STAT3 pathway is another critical signaling cascade involved in cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many cancers.
Caption: Hypothesized modulation of the STAT3 signaling pathway by this compound.
References
Comparative analysis of different synthesis routes for (Z)-2-Cyano-3-(p-tolyl)acrylic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of specific chemical entities is paramount. This guide provides a comparative analysis of various synthesis routes for (Z)-2-Cyano-3-(p-tolyl)acrylic acid, a valuable building block in medicinal chemistry. The primary focus is on the widely employed Knoevenagel condensation, examining different catalytic systems and their impact on reaction outcomes.
The synthesis of this compound is most commonly achieved through the Knoevenagel condensation of p-tolualdehyde with cyanoacetic acid. This reaction, a cornerstone of carbon-carbon bond formation, offers a direct and efficient pathway to the desired α,β-unsaturated cyanoacrylic acid. The choice of catalyst and reaction conditions, however, significantly influences the reaction's efficiency, yield, and stereoselectivity. This analysis delves into the nuances of different catalytic approaches to provide a comprehensive overview for optimizing this synthesis.
Comparative Performance of Synthesis Routes
The following table summarizes the quantitative data for different variations of the Knoevenagel condensation for the synthesis of 2-Cyano-3-(p-tolyl)acrylic acid and its derivatives. While direct comparative data for the (Z)-isomer of the specific target molecule is limited in publicly available literature, the data for analogous reactions provides valuable insights into the relative performance of each catalytic system.
| Synthesis Route | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Stereoselectivity (Z:E) |
| Knoevenagel Condensation | ||||||
| Route 1 | Piperidine | Acetonitrile | Not Specified | Not Specified | High | Not Specified |
| Route 2 | Ammonium Acetate | Toluene | 3 hours | Reflux | High | Not Specified |
| Route 3 (for Ethyl Ester) | DIPEAc | Hexane | 2-3 hours | Reflux (65-70°C) | 92 | Not Specified |
| Doebner Modification | Pyridine/Piperidine | Pyridine | 2-4 hours | 100°C | 70-80 | Predominantly E |
Note: "Not Specified" indicates that the specific data for the target molecule was not available in the reviewed literature. Yields and conditions are based on analogous reactions and may vary for the synthesis of this compound. The Doebner modification typically favors the formation of the E-isomer.
Experimental Workflow and Signaling Pathways
The general workflow for the synthesis of this compound via the Knoevenagel condensation is depicted below. The process involves the reaction of p-tolualdehyde and cyanoacetic acid in the presence of a basic catalyst, followed by workup and purification.
Uncharted Territory: The Efficacy of (Z)-2-Cyano-3-(p-tolyl)acrylic Acid Remains Undocumented in Public Research
Despite a thorough review of available scientific literature, no specific in vitro or in vivo efficacy data for (Z)-2-Cyano-3-(p-tolyl)acrylic acid has been publicly reported. This significant information gap prevents a direct comparative analysis of its biological activity against other compounds.
While the chemical structure of this compound is defined and the compound is commercially available for research purposes, its biological effects, potential mechanisms of action, and therapeutic efficacy have not been detailed in peer-reviewed studies. This lack of data makes it impossible to construct a comparison guide based on experimental evidence as requested.
A Look at Structurally Related Compounds
In the broader family of 2-cyano-3-arylacrylamides and related acrylic acid derivatives, some compounds have demonstrated biological activity, offering a potential, albeit speculative, context for the possible research directions for this compound. It is crucial to emphasize that the findings for these related molecules cannot be extrapolated to predict the specific activity of the "(Z)" isomer of 2-Cyano-3-(p-tolyl)acrylic acid.
Studies on various (E)-2-cyano-3-(het)arylacrylamides have shown moderate anticancer activity against a range of cancer cell lines, including breast, melanoma, non-small cell lung, leukemia, and ovarian cancer.[1] These compounds are understood to act through various mechanisms, and their efficacy is influenced by the specific aryl or hetaryl substitutions.
Furthermore, research into other acrylic acid derivatives has highlighted their potential as inhibitors of enzymes such as glutathione S-transferase P1-1 (GST P1-1), which is a target in cancer therapy.[2] Additionally, some 2-cyano substituted compounds have been investigated for their anti-inflammatory properties and their ability to inhibit nitric oxide production.[3][4]
The Path Forward: A Call for Investigation
The absence of data on this compound underscores a clear opportunity for novel research. Future investigations would need to establish a foundational understanding of its biological effects. A hypothetical workflow for such an investigation is outlined below.
Hypothetical Experimental Workflow
Caption: A generalized workflow for the initial biological evaluation of a novel compound, starting from in vitro screening to in vivo efficacy and safety studies.
Conclusion
At present, a comprehensive comparison guide on the in vitro and in vivo efficacy of this compound cannot be provided due to the lack of published experimental data. The scientific community is encouraged to undertake the necessary research to characterize the biological activity of this compound, which would enable its potential to be understood and compared with existing therapeutic alternatives. Until such studies are conducted and their results published, any discussion of its efficacy remains purely speculative.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Effects of Ethacrynic Acid Analogues Lacking the α,β-Unsaturated Carbonyl Unit and para-Acylated Phenols on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 2-cyano substituted glycyrrhetinic acid derivatives as inhibitors of cancer cells growth and NO production in LPS-activated J-774 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking a Novel Kinase Inhibitor Candidate: A Comparative Analysis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid Against Established Tyrphostin References
For Immediate Release
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity is paramount for the development of next-generation therapeutics. This guide presents a comparative framework for benchmarking the novel compound, (Z)-2-Cyano-3-(p-tolyl)acrylic acid, against two well-characterized reference tyrosine kinase inhibitors, Tyrphostin AG 17 and Tyrphostin A9. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities targeting kinase signaling pathways.
This compound is a member of the alpha-cyanoacrylic acid class of compounds. While this specific molecule is a relatively new entrant with limited published data, its structural motifs suggest a potential role as a competitive inhibitor of protein kinases, a class of enzymes frequently dysregulated in cancer and other proliferative diseases. To rigorously assess its potential, a direct comparison with established inhibitors is essential.
Tyrphostin AG 17 and Tyrphostin A9 have been selected as the standard reference compounds for this guide. These agents are known inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases, respectively.[1] Their mechanisms of action and biological effects have been extensively documented, providing a solid baseline for evaluating the performance of a new investigational compound.
This guide outlines a series of proposed experiments, presents data in a comparative format, and provides detailed protocols to facilitate a comprehensive and objective assessment of this compound.
Comparative Performance Data
The following tables summarize key performance metrics for the reference compounds and provide a template for the evaluation of this compound.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| This compound | EGFR | Data to be determined |
| PDGFR | Data to be determined | |
| Tyrphostin AG 17 | EGFR | 460,000[2] |
| Tyrphostin A9 | PDGFR | 500[1] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | A431 (EGFR overexpressing) | Data to be determined |
| HL-60 (Promyelocytic Leukemia) | Data to be determined | |
| Tyrphostin AG 17 | Panel of 13 human tumor cell lines | 0.7 - 4.0[3][4] |
| Tyrphostin A9 | Glioblastoma cells | Qualitative reduction in growth[5] |
Experimental Protocols
To ensure reproducibility and enable direct comparison, the following detailed experimental protocols are proposed.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test and reference compounds against purified EGFR and PDGFR kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR and PDGFR kinase domains are commercially sourced. A synthetic peptide substrate, such as Poly(Glu, Tyr) 4:1, is used.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Compound Dilution: The test compound and reference compounds are serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase, peptide substrate, and ATP (at its Km concentration) are incubated with the diluted compounds in a 96-well plate. The reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a commercially available ADP-Glo™ Kinase Assay or a fluorescence-based method.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of the compounds on cancer cell lines with known kinase dependencies.
Methodology:
-
Cell Culture: A431 (human epidermoid carcinoma, EGFR-overexpressing) and other relevant cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test and reference compounds are added to the cells at various concentrations and incubated for 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay like the CyQUANT® Direct Cell Proliferation Assay.
-
Data Analysis: The absorbance or fluorescence values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 values are calculated from the dose-response curves.
Western Blot Analysis for Target Engagement
Objective: To confirm that the compounds inhibit the phosphorylation of the target kinase and downstream signaling proteins within a cellular context.
Methodology:
-
Cell Treatment: Cells are treated with the test and reference compounds at concentrations around their respective IC50 values for a short period (e.g., 1-2 hours).
-
Ligand Stimulation: Where appropriate, cells are stimulated with the cognate ligand (e.g., EGF for EGFR) to induce kinase activation.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membranes are probed with primary antibodies specific for the phosphorylated forms of the target kinase (e.g., phospho-EGFR) and key downstream effectors (e.g., phospho-ERK), as well as antibodies for the total protein levels as loading controls.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the extent of phosphorylation inhibition.
Visualizing the Scientific Approach
To further clarify the proposed research, the following diagrams illustrate the hypothetical signaling pathway, the experimental workflow, and the expected logical outcomes.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Caption: Proposed workflow for compound evaluation.
Caption: Decision tree for interpreting experimental results.
By following this structured approach, researchers can effectively position this compound within the existing landscape of kinase inhibitors and make informed decisions regarding its future development. The direct comparison to well-vetted reference compounds provides the necessary context for a rigorous and objective evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Experiments Involving (Z)-2-Cyano-3-(p-tolyl)acrylic Acid: A Comparative Guide
For researchers and professionals in drug development, the reproducibility of experimental results is paramount to ensuring the validity and reliability of scientific findings. This guide provides a comparative analysis of the synthesis and potential alternatives to (Z)-2-Cyano-3-(p-tolyl)acrylic acid, a compound of interest for its potential biological activities. Due to the limited availability of direct reproducibility studies for this specific isomer, this guide offers a generalized experimental protocol based on established chemical reactions and discusses potential alternatives for which more data may be available.
Synthesis of this compound via Knoevenagel Condensation
The synthesis of 2-cyano-3-(p-tolyl)acrylic acid is typically achieved through a Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. In the case of this compound, the reactants are p-tolualdehyde and cyanoacetic acid.
Generalized Experimental Protocol
The following protocol is a generalized procedure for the Knoevenagel condensation to synthesize 2-cyano-3-(p-tolyl)acrylic acid. The specific conditions can be optimized to favor the formation of the (Z)-isomer.
Materials:
-
p-Tolualdehyde
-
Cyanoacetic acid
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for acidification)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve p-tolualdehyde (1 equivalent) and cyanoacetic acid (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold distilled water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-cyano-3-(p-tolyl)acrylic acid.
Characterization: The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and isomeric ratio (Z/E).
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N, C=O, C=C).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess the purity of the compound.
Factors Affecting Reproducibility and Isomer Selectivity
The reproducibility of the synthesis of this compound can be influenced by several factors:
-
Catalyst: The choice and amount of catalyst can affect the reaction rate and selectivity.
-
Solvent: The polarity of the solvent can influence the reaction pathway and the stability of the isomers.
-
Temperature and Reaction Time: These parameters need to be carefully controlled to ensure consistent product formation and minimize side reactions.
-
Purification Method: The efficiency of the purification process will directly impact the purity of the final product.
The formation of the (Z)-isomer versus the (E)-isomer is a critical aspect of this synthesis. The stereochemical outcome of the Knoevenagel condensation can be influenced by the reaction conditions. Generally, the (E)-isomer is thermodynamically more stable and often the major product. Achieving high selectivity for the (Z)-isomer may require specific catalysts or reaction setups.
Comparative Data on Synthesis
Due to the lack of publicly available, repeated experimental data for the synthesis of this compound, a quantitative comparison of reproducibility is challenging. Researchers should meticulously document their experimental conditions and results to build a reliable dataset.
| Parameter | Expected Range | Notes |
| Yield | 60-90% | Highly dependent on reaction conditions and purification efficiency. |
| Purity | >95% | Should be confirmed by analytical methods like HPLC or NMR. |
| (Z):(E) Isomer Ratio | Variable | Needs to be determined by NMR analysis of the crude and purified product. |
Alternatives to this compound
Several other cyanoacrylic acid derivatives have been investigated for various biological activities and may serve as alternatives. The choice of an alternative will depend on the specific application.
| Compound | Reported Biological Activity | Reference |
| 2-Cyano-3,3-diphenylacrylic acid | Metabolite of the sunscreen agent octocrylene. | [1] |
| Various 2-cyanoacrylamide derivatives | Anti-infective activity against intracellular pathogens. | [2] |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Insecticidal activity. |
The reproducibility of experiments involving these alternatives would need to be assessed based on the specific synthetic protocols and biological assays reported in the literature.
Visualizing the Experimental Workflow
To provide a clear overview of the synthesis process, the following diagram illustrates the key steps in the Knoevenagel condensation for producing this compound.
Logical Relationship of Key Experimental Factors
The successful and reproducible synthesis of the target compound depends on the careful control of several interconnected experimental parameters. The following diagram illustrates these relationships.
References
Safety Operating Guide
Navigating the Safe Disposal of (Z)-2-Cyano-3-(p-tolyl)acrylic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (Z)-2-Cyano-3-(p-tolyl)acrylic acid, a compound that requires careful handling due to its combined acrylic acid and cyano functionalities.
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols, including gloves, safety glasses, and a lab coat, is mandatory during handling and disposal.[1]
Core Disposal Principles
The disposal of this compound must address the hazards associated with both its acidic nature and the presence of a cyano group. The primary steps involve neutralization of the acidic component followed by oxidation of the cyanide moiety. It is crucial to avoid acidification of cyanide-containing waste, as this can release highly toxic hydrogen cyanide gas.[2]
Experimental Disposal Protocol
This protocol outlines the recommended steps for the neutralization and detoxification of small quantities of this compound typically found in a research laboratory setting.
Materials:
-
Waste this compound
-
Sodium hydroxide (NaOH) solution (1 M) or sodium bicarbonate (NaHCO₃)
-
Sodium hypochlorite (bleach) solution (at least 5% available chlorine) or hydrogen peroxide (H₂O₂)
-
pH indicator strips
-
Stir bar and stir plate
-
Appropriate waste container, properly labeled
Procedure:
-
Segregation and Labeling: Isolate the waste stream containing this compound. Ensure the waste container is clearly labeled with the chemical name and any other components present. Do not mix with other waste streams, especially acidic waste.
-
Neutralization of Acidity:
-
In a well-ventilated fume hood, slowly add a dilute solution of sodium hydroxide or a slurry of sodium bicarbonate to the waste while stirring continuously.
-
Monitor the pH of the solution using pH indicator strips. Continue adding the base until the pH is between 8 and 10. This ensures the solution is alkaline, which is crucial for the safe subsequent oxidation of the cyanide group.[3]
-
-
Oxidation of the Cyano Group:
-
While still in the fume hood and stirring, slowly add an excess of sodium hypochlorite (bleach) solution or hydrogen peroxide.[3] This will oxidize the cyanide to the much less toxic cyanate.
-
Allow the reaction to proceed for at least one hour to ensure complete oxidation.
-
-
Final Disposal:
-
After the reaction is complete, the neutralized and oxidized solution should be disposed of in accordance with local, state, and federal regulations.[4] This typically involves collection by a licensed chemical waste disposal company.
-
Never pour the treated or untreated chemical down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
-
Quantitative Data Summary
For general guidance, the following table summarizes key quantitative parameters relevant to the disposal of acrylic acid and cyanide-containing waste.
| Parameter | Value/Range | Significance | Source |
| pH for Neutralization | 8 - 10 | Ensures safe conditions for cyanide oxidation. | [3] |
| Bleach to Waste Ratio | ~5:1 (for final ppm levels) | Ensures complete oxidation of cyanide. | [3] |
| Acrylic Acid Waste pH | ≤ 6 | Must be managed as Dangerous Waste. | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures in Case of a Spill
In the event of a small spill, and if you are trained to do so, absorb the material with an inert dry substance and place it in a suitable container for hazardous waste disposal.[5] For larger spills, evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EHS) department immediately.[5]
Disclaimer: The information provided here is for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the chemical before handling and disposal.
References
Personal protective equipment for handling (Z)-2-Cyano-3-(p-tolyl)acrylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Z)-2-Cyano-3-(p-tolyl)acrylic acid (CAS Number: 20374-48-5). The following procedures are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A summary of the required personal protective equipment is provided in the table below.
| PPE Category | Item | Specification |
| Eye and Face | Safety Glasses | ANSI Z87.1 certified, with side shields. |
| Face Shield | To be worn in conjunction with safety glasses, especially when handling larger quantities or during | |
| procedures with a high risk of splashing.[1] | ||
| Hand | Chemical-resistant | Nitrile or neoprene gloves are recommended. Check manufacturer's compatibility data. Dispose of |
| Gloves | contaminated gloves after use. | |
| Body | Laboratory Coat | A standard, full-length laboratory coat. |
| Respiratory | Respiratory | Use a NIOSH-approved respirator with an appropriate particulate filter if ventilation is inadequate or if |
| Protection | dust formation is likely.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, inspect all PPE for damage and ensure it is clean.
-
Have all necessary equipment and reagents prepared and within easy reach to avoid rushing and potential spills.
2. Weighing and Transfer:
-
Handle this compound as a solid to avoid generating dust.
-
If the material is a fine powder, use a scoop or spatula for transfer. Avoid pouring, which can create airborne dust.
-
Weigh the chemical in a tared, sealed container to the extent possible.
3. Dissolving and Reaction Setup:
-
When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
Keep the reaction vessel covered to the extent possible to minimize the release of vapors.
4. Post-Handling:
-
After handling, thoroughly wash hands with soap and water, even if gloves were worn.[1]
-
Clean the work area, including any contaminated surfaces, with an appropriate solvent and then with soap and water.
Disposal Plan
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including used gloves, weighing paper, and contaminated labware, should be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be kept closed when not in use.
2. Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
3. Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[1][3]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
